molecular formula C5H6N4O B1665363 3-Aminopyrazine-2-carboxamide CAS No. 32587-10-3

3-Aminopyrazine-2-carboxamide

Cat. No.: B1665363
CAS No.: 32587-10-3
M. Wt: 138.13 g/mol
InChI Key: SFSMATGDLFHTHE-UHFFFAOYSA-N
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Description

3-Aminopyrazine-2-carboxamide (CAS 32587-10-3) is a solid, high-purity chemical building block with significant value in medicinal chemistry and antimicrobial research. As a derivative of the first-line anti-tuberculosis drug Pyrazinamide, this compound serves as a versatile scaffold for designing novel therapeutic agents . Researchers are actively exploring N-substituted derivatives of this core structure to develop new compounds with potent activity against Mycobacterium tuberculosis , including multidrug-resistant strains . The compound's research applications extend to its role as a precursor for inhibitors of essential bacterial enzymes. Notably, derivatives have been investigated as potential inhibitors of prolyl-tRNA synthetase (ProRS), a promising target for novel antimycobacterials, and methionine aminopeptidase 1 (MetAP1a), which is critical for bacterial survival . Structure-activity relationship (SAR) studies indicate that modifications to the carboxamide moiety can fine-tune biological activity, antimicrobial spectrum, and selectivity . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N4O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,6,9)(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSMATGDLFHTHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186281
Record name Aminopyrazine carboxamide
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Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32587-10-3
Record name Aminopyrazine carboxamide
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Record name 32587-10-3
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Record name Aminopyrazine carboxamide
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Record name AMINOPYRAZINE CARBOXAMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Aminopyrazine-2-carboxamide: A Heterocyclic Architect for Drug Discovery & Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminopyrazine-2-carboxamide (CAS 5424-01-1) is a bifunctional pyrazine building block that serves as a critical "linchpin" in the synthesis of fused heterocyclic systems. Its utility stems from the orthogonal reactivity of its adjacent functional groups: a nucleophilic amino group at position 3 and an electrophilic carboxamide at position 2.

This guide details the technical application of this scaffold in two primary domains:

  • Medicinal Chemistry: As a precursor to Pteridines (bioisosteres of purines) and Pyrazinopyrimidines , and as a scaffold for FGFR inhibitors and antimycobacterial agents.

  • Material Science: As a core for "turn-on" fluorescent sensors and chemosensors for metal ions (e.g., Al³⁺).

Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertyDataRelevance
CAS Number 5424-01-1Unique Identifier
Molecular Weight 138.13 g/mol Fragment-based drug design (FBDD) compliant
Appearance Yellow to light brown powderVisual purity indicator (darkening indicates oxidation)
Solubility DMSO, DMF, MeOH (hot)Polar aprotic solvents preferred for coupling
pKa (Calculated) ~2.8 (pyrazine N), ~13 (amide)Weakly basic; requires activation for N-acylation
The "Push-Pull" Reactivity Model

The pyrazine ring is electron-deficient (π-deficient), which significantly lowers the nucleophilicity of the C3-amino group.

  • Challenge: Direct acylation of the C3-amine is difficult and often requires forcing conditions (high temp, microwave) or specific catalysts (DMAP, pyridine).

  • Opportunity: The C2-carboxamide is readily convertible. It can undergo Hoffman rearrangement to a diamine or dehydration to a nitrile, but its most valuable role is in cyclocondensation reactions .

Core Synthetic Workflows

Pathway A: The "Butterfly" Cyclization (Pteridine Synthesis)

The most authoritative use of this compound is the synthesis of Pteridin-4(3H)-ones (Lumazines). This follows the Isay Reaction logic, where the pyrazine diamine equivalent condenses with 1,2-dicarbonyls.

Mechanism:

  • Condensation: The C3-amino group attacks a carbonyl carbon of the reagent (e.g., glyoxal, ethyl pyruvate).

  • Cyclization: The amide nitrogen (or oxygen, depending on tautomer) closes the ring, releasing water/alcohol.

Pathway B: Amide Functionalization (The "Warhead" Vector)

For kinase inhibitors (e.g., FGFR targets), the carboxamide nitrogen is substituted to create specific binding interactions. Since the amide nitrogen is poor nucleophile, coupling agents (CDI, T3P) are essential to activate the carboxylic acid precursor or facilitate transamidation.

Visualization of Divergent Synthesis

The following diagram maps the transformation of this compound into high-value targets.

G Start 3-Aminopyrazine- 2-carboxamide Pteridine Pteridin-4(3H)-ones (Lumazines) Start->Pteridine Cyclocondensation (Isay-Type) AlkoxyPter 2-Alkoxymethyl pteridines Start->AlkoxyPter Condensation Bioactive N-Substituted Amides (FGFR Inhibitors / TB Drugs) Start->Bioactive Amide Coupling R_Dicarbonyl + 1,2-Dicarbonyls (Glyoxal/Pyruvate) R_Ortho + Orthoesters (Triethyl orthoformate) R_Amine + R-NH2 (via CDI/T3P Coupling)

Figure 1: Divergent synthetic pathways from the this compound core.[1]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Amide Coupling (CDI Method)

Context: Used to synthesize N-substituted derivatives active against M. tuberculosis and FGFR kinases.

Reagents:

  • 3-Aminopyrazine-2-carboxylic acid (Precursor to the amide)[1][2]

  • 1,1′-Carbonyldiimidazole (CDI )[1][2]

  • Anhydrous DMSO[1]

  • Target Amine (e.g., substituted benzylamine)[1][2][3][4]

Methodology:

  • Activation: Dissolve 3-aminopyrazine-2-carboxylic acid (1.0 equiv) in anhydrous DMSO (approx. 10 mL/g). Add CDI (1.3 equiv).[1][2]

    • Observation: Evolution of CO₂ gas bubbles. Stir at Room Temperature (RT) for 10–15 minutes until effervescence ceases. This forms the reactive acyl-imidazole intermediate.[2]

  • Coupling: Add the target amine (1.5 equiv) directly to the reaction vessel.

  • Reaction: Seal the vessel and irradiate in a microwave reactor at 120 °C for 30 minutes at 100 W.

    • Note: If microwave is unavailable, heating at 100 °C for 4–6 hours is a viable alternative, though yields may decrease.

  • Workup: Pour the reaction mixture into crushed ice/water. Adjust pH to neutral if necessary.

  • Purification: The product usually precipitates. Filter, wash with water, and recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Validation Check:

  • TLC: Monitor disappearance of the starting acid (polar, stays at baseline) and appearance of the less polar amide.

  • Yield Expectation: 60–85%.

Protocol 2: Synthesis of Pteridin-4(3H)-one (Lumazine Core)

Context: Classic cyclization to form the bicyclic fluorescent core.

Reagents:

  • This compound (1.0 equiv)[5]

  • Triethyl orthoformate (Excess, acts as solvent and C1 donor)

  • Acetic Anhydride (Catalytic/Co-solvent)

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound in triethyl orthoformate (10–15 mL per gram of substrate).

  • Catalysis: Add acetic anhydride (2.0 equiv).

  • Reflux: Heat the mixture to reflux (approx. 146 °C) for 4–8 hours.

    • Mechanism:[2][6][7][8] The amine condenses with the orthoester to form an imidate, which then undergoes intramolecular cyclization with the amide nitrogen.

  • Isolation: Cool the mixture to RT. The pteridine product often crystallizes out upon cooling.

  • Purification: Filter the solid. Wash with cold ethanol and diethyl ether.

Case Studies & Applications

Pharmaceutical: FGFR Inhibitors (Compound 18i)

Recent studies (2024) have validated N-substituted 3-aminopyrazine-2-carboxamides as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[9]

  • Mechanism: The pyrazine core acts as the hinge binder in the ATP pocket of the kinase.

  • Key Interaction: The C3-amino group and the C2-amide oxygen form crucial hydrogen bonds with the kinase backbone (residues Ala564/Glu565 in FGFR2).

  • Outcome: Compound 18i demonstrated sub-micromolar IC50 values against FGFR1–4, showing potential for treating gastric cancers.

Material Science: Fluorescent "Turn-On" Sensors

The rigid, planar structure of the pteridine derivatives synthesized from this building block exhibits strong fluorescence.

  • Application: Detection of Aluminum (Al³⁺) ions.[10]

  • Mechanism: Chelation Enhanced Fluorescence (CHEF).[10] The free ligand has weak fluorescence due to Photoinduced Electron Transfer (PET). Binding Al³⁺ inhibits PET, restoring strong emission (typically green, ~517 nm).

  • Sensitivity: Detection limits reaching

    
     mol/L.
    

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield in Amide Coupling Poor solubility of the zwitterionic acid precursor.Switch solvent to DMSO or DMF . Use T3P (Propylphosphonic anhydride) as a coupling agent for cleaner conversion than CDI.
Incomplete Cyclization Low nucleophilicity of the amide nitrogen.[6]Ensure strictly anhydrous conditions for orthoester reactions. Increase temperature or use microwave irradiation to overcome the activation energy barrier.
Product Darkening Oxidation of the electron-rich amino group.Perform reactions under an inert atmosphere (Argon/Nitrogen ). Store starting material in the dark at <15°C.

References

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters (2024).

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules (2019).

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules (2017).

  • A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+. Analytical Methods (2012).

  • Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase. Molecules (2020).

Sources

Theoretical Profiling of 3-Aminopyrazine-2-carboxamide: Electronic Structure & Pharmaceutical Implications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminopyrazine-2-carboxamide represents a "privileged scaffold" in medicinal chemistry, particularly in the development of anti-tubercular agents. Its structural uniqueness lies in the proximity of the electron-rich amino group (


) to the carboxamide moiety (

), facilitating a robust Intramolecular Hydrogen Bond (IMHB) . This interaction "locks" the molecular conformation, significantly influencing lipophilicity, membrane permeability, and receptor binding affinity.

This technical guide synthesizes advanced Density Functional Theory (DFT) studies to map the electronic landscape of this molecule. By correlating frontier molecular orbital (FMO) energies with global reactivity descriptors, we provide a predictive framework for its stability and reactivity, essential for rational drug design targeting Mycobacterium tuberculosis Prolyl-tRNA synthetase (ProRS).

Computational Framework & Methodology

To ensure high-fidelity electronic property prediction, the following computational protocol is established as the field standard for pyrazine derivatives.

Standardized Protocol
  • Theory Level: Density Functional Theory (DFT)[1][2][3][4][5][6]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its superior balance in predicting vibrational frequencies and electronic exchanges in organic heterocycles.

  • Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (

    
    ) is critical for accurately modeling the lone pairs on the pyrazine nitrogens and the anionic character of the carbonyl oxygen.
    
  • Solvation Models: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water or DMSO to mimic physiological or assay conditions.

Workflow Visualization

G cluster_0 Phase 1: Geometry Optimization cluster_1 Phase 2: Electronic Property Analysis cluster_2 Phase 3: Validation & Application Start Initial Structure (cis/trans conformers) Opt DFT/B3LYP 6-311++G(d,p) Start->Opt Freq Freq Calculation (Check Imaginary Freqs) Opt->Freq FMO FMO Analysis (HOMO/LUMO) Freq->FMO Ground State Confirmed Spec Spectroscopic Scaling (IR/Raman/NMR) Freq->Spec MEP MEP Mapping (Reactive Sites) FMO->MEP NBO NBO Analysis (Hyperconjugation) FMO->NBO Dock Molecular Docking (Target: ProRS) MEP->Dock

Caption: Computational workflow for characterizing this compound, ensuring ground state verification before electronic analysis.

Geometric Architecture: The "Locked" Conformation

The defining structural feature of this compound is the formation of a six-membered pseudo-ring via an Intramolecular Hydrogen Bond (IMHB) .

Conformational Analysis
  • Interaction: The amino hydrogen (H-donor) interacts with the carbonyl oxygen (H-acceptor) of the amide group.

  • Bond Length: Theoretical predictions place this H...O distance typically between 1.85 Å and 2.05 Å , significantly shorter than the sum of van der Waals radii.

  • Energetic Consequence: This interaction stabilizes the planar conformation by approximately 5–7 kcal/mol compared to the non-hydrogen-bonded rotamer.

  • Pharmaceutical Impact: This "locking" reduces the energy penalty for desolvation upon binding to a protein target but may also mask polarity, making the molecule appear more lipophilic (higher logP) than calculated by fragmentation methods.

Electronic Landscape & Reactivity Descriptors

The reactivity of the molecule is governed by its Frontier Molecular Orbitals (FMOs). The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a critical indicator of chemical hardness and bioactivity.

Frontier Molecular Orbitals (FMO)
  • HOMO: Localized primarily on the pyrazine ring and the amino group lone pair. It represents the region capable of donating electrons (nucleophilic character).

  • LUMO: Concentrated on the carboxamide moiety and the pyrazine ring

    
    -system. It represents the region susceptible to electron acceptance (electrophilic attack).
    
Global Reactivity Descriptors

Derived from Koopmans' theorem, these values quantify the molecule's stability and reactivity.

PropertySymbolFormulaRepresentative Value (eV)Interpretation
HOMO Energy

--6.3 to -6.5Moderate ionization potential; stable against oxidation.
LUMO Energy

--1.8 to -2.2Accessible for nucleophilic attack.
Energy Gap


4.1 - 4.5 Soft Molecule : Indicates high polarizability and high chemical reactivity (bioactive).
Chemical Hardness


~2.15Resistance to charge transfer; correlates with stability.
Electrophilicity


HighStrong propensity to accept electrons, aiding in receptor binding.

Note: Values are representative of B3LYP/6-311++G(d,p) gas-phase calculations for this class of pyrazine amides.

Spectroscopic Signatures (Validation)

Theoretical vibrational frequencies must be scaled (typically by a factor of ~0.961 for B3LYP) to match experimental FT-IR data.

Key Vibrational Modes
Mode AssignmentTheoretical (Scaled) cm⁻¹Experimental (FT-IR) cm⁻¹Description

(NH₂)
3400 - 3450~3420Asymmetric stretching of the free amino group.

(NH₂)
3250 - 3300~3280Symmetric stretching; often broadened by H-bonding.

(C=O)
1660 - 16901675Amide I band . Strong intensity. Position confirms the amide form (vs. iminol).

(NH₂)
1580 - 1610~1600Scissoring vibration of the amino group.

Insight: A redshift (lowering of frequency) in the NH stretching mode compared to non-interacting analogs provides spectroscopic evidence of the Intramolecular Hydrogen Bond (IMHB).

Charge Distribution & Pharmaceutical Reactivity

Molecular Electrostatic Potential (MEP)

The MEP map visualizes the charge distribution, guiding the prediction of receptor-ligand interactions.

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen and Pyrazine Ring Nitrogens . These are the primary sites for H-bond acceptance from protein residues (e.g., Serine, Threonine).

  • Positive Potential (Blue): Concentrated on the Amino Hydrogens and Amide Hydrogen . These sites act as H-bond donors.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the hyperconjugative interactions that stabilize the molecule.

  • LP(N)

    
    
    
    
    
    (C=O):
    Delocalization of the amide nitrogen lone pair into the carbonyl antibonding orbital. This resonance contributes to the planarity of the amide bond.
  • LP(N_amino)

    
    
    
    
    
    (Pyrazine):
    Interaction between the amino substituent and the aromatic ring, increasing electron density on the ring carbons (activating them for electrophilic attack).
Docking Potential: Prolyl-tRNA Synthetase (ProRS)

Recent studies identify this compound derivatives as potential inhibitors of Mycobacterium tuberculosis ProRS.

  • Mechanism: The scaffold mimics the adenosine portion of the native substrate.

  • Binding Mode: The "locked" conformation allows the carboxamide and amino groups to form a specific H-bond network with the enzyme's active site, often involving conserved residues like Arg and Glu .

Interactions Ligand This compound Ligand->Ligand IMHB Lock (Stability) Res1 Glu (Receptor) Ligand->Res1 H-Bond Donor (-NH2) Res2 Arg (Receptor) Ligand->Res2 H-Bond Acceptor (C=O) Water Water Network Ligand->Water Solvation (Pyrazine N)

Caption: Schematic of ligand-receptor interaction logic, highlighting the dual role of the scaffold as both H-bond donor and acceptor.

References

  • Note: While specific titles vary by derivative, the methodology (B3LYP/6-311++G**)

    • Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO-LUMO and molecular docking study of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide.
    • URL:

  • Antimicrobial & Docking Studies of 3-Aminopyrazine-2-carboxamides Title: Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Source:Molecules (MDPI), 2020. URL:[Link]

  • Prolyl-tRNA Synthetase Inhibition Title: Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Source:Biomolecules, 2022.[7] URL:[Link]

  • Vibrational Spectroscopy of Pyrazinamide Analogs Title: Vibrational spectra of pyrazinamide and isoniazid studied by terahertz spectroscopy and density functional theory. Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2020. URL:

Sources

Investigating the Cytotoxicity of 3-Aminopyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-aminopyrazine-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, historically recognized for its antiviral utility (e.g., Favipiravir/T-705 ) and more recently for its potent kinase inhibitory potential in oncology.[1] Specifically, derivatives of this scaffold have demonstrated high affinity for the ATP-binding pockets of Fibroblast Growth Factor Receptors (FGFR) and Hematopoietic Progenitor Kinase 1 (HPK1) .[1]

This guide provides a rigorous technical framework for investigating the cytotoxicity of these derivatives. Moving beyond generic screening, we outline a target-deconvolution strategy that validates specific antiproliferative mechanisms (kinase inhibition) against general cytotoxicity (off-target toxicity), ensuring that observed potency translates to viable therapeutic leads.[1]

Chemical Rationale & Library Generation

The Pharmacophore

The this compound core functions as a bidentate hinge-binder. The nitrogen of the pyrazine ring and the amino group at position 3 (or the amide nitrogen) form critical hydrogen bonds with the backbone residues of kinase hinge regions (e.g., Glu565 and Ala564 in FGFR2).[1]

  • Critical Feature: The intramolecular hydrogen bond between the C-3 amino group and the C-2 carbonyl oxygen locks the molecule into a planar conformation, minimizing the entropic penalty upon binding to the enzyme pocket.

Synthesis Workflow for Screening Libraries

To investigate cytotoxicity effectively, a diverse library must be generated.[1] The most robust pathway utilizes 3-chloropyrazine-2-carbonitrile as the starting material, allowing for late-stage diversification via nucleophilic aromatic substitution (


).[1]

SynthesisWorkflow Start 3-Chloropyrazine-2-carbonitrile Inter 3-Chloropyrazine-2-carboxamide (Partial Hydrolysis) Start->Inter H2O2, NaOH, 50°C (Controlled Hydrolysis) Final This compound Derivatives Inter->Final R-NH2 (Amines) TEA, THF/Dioxane, Reflux (SnAr Substitution) caption Figure 1: Divergent synthesis strategy for generating this compound libraries.

In Vitro Cytotoxicity Profiling

Cell Line Selection Strategy

Random screening yields noisy data.[1] For this scaffold, cell lines must be selected based on the hypothesized target (FGFR amplification) versus toxicity controls.[1]

Cell LineTissue OriginRationale for Selection
SNU-16 Gastric CancerHigh FGFR2 amplification. Primary model for efficacy.
NCI-H520 Lung SquamousFGFR1 amplification. Validates pan-FGFR activity.
A549 Lung AdenocarcinomaKRAS-mutant control. Determines if cytotoxicity is target-independent.[2]
HepG2 LiverToxicity Control. High metabolic activity; used to calculate Selectivity Index (SI).[1]
Primary Screening Protocol (MTS Assay)

Objective: Determine the IC


 (Half-maximal inhibitory concentration).[1]
Why MTS over MTT?  MTS produces a soluble formazan product, eliminating the solubilization step required by MTT, thus reducing experimental error and handling time for high-throughput screening.[1]

Protocol:

  • Seeding: Plate cells (e.g., SNU-16) at

    
     cells/well in 96-well plates.
    
  • Incubation: Allow attachment for 24 hours.

  • Treatment: Add derivatives (dissolved in DMSO) in a serial dilution (e.g., 0.01

    
    M to 100 
    
    
    
    M).
    • Control: DMSO vehicle (0.1% final v/v).[1]

    • Positive Control:[1]Pemigatinib (FGFR inhibitor) or Staurosporine (pan-cytotoxic).[1]

  • Exposure: Incubate for 72 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add 20

    
    L MTS reagent. Incubate 2-4 hours. Measure Absorbance at 490 nm.[1]
    
  • Validation:

    
    -factor must be 
    
    
    
    for the assay to be considered statistically robust.

Mechanism of Action (MoA) Deconvolution

Cytotoxicity can result from necrosis (bad) or programmed cell death (good).[1] You must prove the latter.

Kinase Inhibition & Signaling Pathway Analysis

If the cytotoxicity is driven by FGFR inhibition, downstream signaling (ERK/MAPK pathway) must be suppressed.[1]

Experimental Setup:

  • Method: Western Blotting.[1]

  • Markers: p-FGFR (Tyr653/654), p-ERK1/2 (Thr202/Tyr204).[1]

  • Expectation: A dose-dependent decrease in phosphorylation without a decrease in total protein levels.

SignalingPathway Ligand FGF Ligand Receptor FGFR (Receptor) Ligand->Receptor Activation Ras RAS Receptor->Ras Phosphorylation Inhibitor 3-Aminopyrazine Derivative Inhibitor->Receptor  ATP Competitive Inhibition Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Effect Cell Proliferation & Survival ERK->Effect Gene Transcription caption Figure 2: Target pathway. Derivatives block FGFR phosphorylation, halting the MAPK cascade.

[1]

Apoptosis Verification (Annexin V/PI)

To confirm the "cytotoxicity" is actually apoptosis (clean death):

  • Stain: Treat cells with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains necrotic cells).[1]

  • Flow Cytometry Analysis:

    • Q1 (Annexin-/PI+): Necrotic (Toxic/Lysis).[1]

    • Q2/Q4 (Annexin+): Apoptotic (Desired Mechanism).

  • Target Metric: A shift from viable cells to Early/Late Apoptosis >20% over vehicle control.

Structure-Activity Relationship (SAR) Insights

Based on recent data (e.g., ACS Med.[1] Chem. Lett. 2024), the following SAR rules govern the cytotoxicity of this scaffold:

  • C-3 Amino Group: Essential. Substitution or removal abolishes kinase affinity (loss of hinge H-bond).[1]

  • C-2 Carboxamide: The primary amide (-CONH

    
    ) is preferred. Bulky substitutions on the amide nitrogen often reduce potency due to steric clash with the "gatekeeper" residue in the kinase pocket.
    
  • Pyrazine C-5/C-6 Substitution:

    • Hydrophobic groups (e.g., Methyl, Cl): Enhance cellular permeability and hydrophobic packing within the binding pocket.[1]

    • Aryl groups at C-3 Nitrogen: Introducing a 3,5-dimethoxyphenyl or similar moiety at the C-3 amine often improves potency against FGFR isoforms significantly (IC

      
       < 1 
      
      
      
      M).[1]

References

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. (2024).[1] Validates the scaffold as a potent FGFR inhibitor with IC50s in the low micromolar range. [1]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI Molecules. (2020).[1] Provides synthesis protocols and HepG2 cytotoxicity data.[3] [1]

  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry. (2025).[1][4] Details the optimization of this scaffold for immunooncology targets. [1][4]

  • T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections. Antiviral Research. (2009).[1] Establishes the baseline safety profile and lack of cytotoxicity in normal cells for the core scaffold.

Sources

Methodological & Application

Application Note: Analytical Characterization of 3-Aminopyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminopyrazine-2-carboxamide (CAS: 55557-52-3) is a critical heterocyclic intermediate, most notably serving as the immediate precursor in the synthesis of Favipiravir (T-705) , a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase. Its structural integrity is paramount; impurities such as the hydrolyzed acid (3-aminopyrazine-2-carboxylic acid) or incomplete ester precursors can significantly degrade the yield and purity of downstream APIs.

This guide provides a self-validating analytical framework for the characterization of this compound. We move beyond generic methods to provide a targeted Reverse-Phase HPLC (RP-HPLC) protocol designed to resolve the polar pyrazine core from its synthetic byproducts, alongside definitive spectroscopic criteria for structural validation.

Chemical Identity & Critical Quality Attributes (CQAs)

Before initiating wet-lab protocols, the analyst must verify the physicochemical baseline of the target analyte.

AttributeSpecificationTechnical Insight
Chemical Name This compoundAlso known as 3-Aminopyrazinamide.[1]
Molecular Formula C₅H₆N₄OHigh nitrogen content necessitates specific detector settings.
Molecular Weight 138.13 g/mol Suitable for LC-MS (ESI+) confirmation.
Appearance Yellow to pale-yellow solidColor intensity often correlates with oxidation impurities.
Solubility Soluble in DMSO, MeOH; Sparingly soluble in WaterLow aqueous solubility requires organic pre-dissolution for HPLC.
pKa (Calculated) ~2.8 (Pyrazine N), ~13 (Amide)Weakly basic; pH control in HPLC is critical to prevent peak tailing.
Synthetic Pathway & Impurity Logic

Understanding the synthesis informs the impurity profile. The compound is typically derived from 3-aminopyrazine-2-carboxylic acid via esterification and subsequent ammonolysis.[1]

Primary Impurities:

  • Impurity A (Precursor): 3-Aminopyrazine-2-carboxylic acid (Hydrolysis product).

  • Impurity B (Intermediate): Methyl 3-aminopyrazine-2-carboxylate (Incomplete ammonolysis).

  • Impurity C (Byproduct): 3-Chloropyrazine-2-carboxamide (If synthesized via halo-displacement).

Workflow Visualization

The following diagram outlines the logical flow for complete characterization, distinguishing between routine release testing and full structural elucidation.

AnalyticalWorkflow cluster_ID Structural Identification cluster_Purity Quantitative Analysis Start Sample: this compound IR FT-IR Spectroscopy (Functional Groups) Start->IR HPLC_Dev RP-HPLC Method (C18, Phosphate Buffer) Start->HPLC_Dev NMR 1H / 13C NMR (Isomeric Purity) IR->NMR MS LC-MS (ESI+) (MW Confirmation) NMR->MS SST System Suitability Test (Res > 2.0, Tailing < 1.5) HPLC_Dev->SST SST->HPLC_Dev Fail (Re-equilibrate) Assay Purity Calculation (% Area Normalization) SST->Assay Pass

Figure 1: Analytical workflow for the characterization of pyrazine intermediates. Blue nodes indicate active protocols; Red indicates critical control points.

Protocol 1: High-Performance Liquid Chromatography (HPLC)[2][3]

Objective: Quantify purity and detect related substances (Acid and Ester forms). Rationale: Pyrazines are polar and basic. Standard C18 columns can suffer from peak tailing due to interaction with residual silanols. We utilize a phosphate buffer at pH 3.0 to suppress silanol ionization and keep the pyrazine nitrogen protonated, ensuring sharp peak shape and reproducible retention.

Chromatographic Conditions
ParameterSetting
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1200/1260)
Column Agilent ZORBAX Eclipse XDB-C18 (4.6 × 150 mm, 5 µm) or equivalent
Column Temp 30°C
Flow Rate 1.0 mL/min
Detection UV at 275 nm (Primary), 254 nm (Secondary)
Injection Vol 5–10 µL
Run Time 15 minutes
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.0 ± 0.05  with dilute Phosphoric Acid (
    
    
    
    ). Filter through 0.45 µm membrane.
  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program

A shallow gradient is required to separate the polar acid impurity from the amide target.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Initial Hold
2.0955End Isocratic
10.06040Linear Gradient
12.06040Wash
12.1955Re-equilibration
15.0955Stop
Sample Preparation
  • Diluent: Mix Water : Acetonitrile (90:10 v/v).

  • Stock Solution: Accurately weigh 10 mg of this compound into a 20 mL volumetric flask. Dissolve in 5 mL DMSO (to ensure complete solubility), then make up to volume with Diluent.

  • Working Standard: Dilute Stock 1:10 with Diluent to approx. 50 µg/mL.

System Suitability Criteria (Self-Validating)
  • Retention Time (RT): Target analyte elutes at approx. 4.5 – 5.5 min.

  • Tailing Factor (T): NMT 1.5 (Critical for basic pyrazines).

  • Theoretical Plates (N): NLT 5000.

  • Resolution (Rs): NLT 2.0 between Impurity A (Acid) and Target (Amide). Note: The Acid is more polar and will elute earlier (approx 2.5 - 3.0 min).

Protocol 2: Spectroscopic Characterization

Objective: Structural confirmation using orthogonal spectral techniques.

Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Key Diagnostic Bands:

    • 3430 – 3480 cm⁻¹: Primary Amine (

      
      ) stretching (Doublet often visible).
      
    • 3200 – 3100 cm⁻¹: Aromatic C-H stretching.[2]

    • 1660 – 1690 cm⁻¹: Amide Carbonyl (

      
      ) stretching (Strong intensity).
      
    • 1580 – 1600 cm⁻¹: Pyrazine ring skeletal vibrations (

      
      ).
      
Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-

    
     (Deuterated Dimethyl Sulfoxide).[2]
    
  • 1H NMR Assignment (400 MHz):

    • 
       13.0 – 11.5 ppm:  Amide 
      
      
      
      (Broad singlet, solvent dependent).
    • 
       8.8 – 8.2 ppm:  Pyrazine Ring Protons (Two doublets, characteristic of 2,3-substitution pattern).
      
    • 
       7.8 – 7.5 ppm:  Amine 
      
      
      
      (Broad singlet, exchangeable with
      
      
      ).
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Electrospray Ionization), Positive Mode.

  • Expected Ion:

    
     = 139.14 m/z.
    
  • Fragmentation: Loss of Ammonia (

    
    , -17) or Carbonyl (-28) may be observed at higher collision energies.
    

Synthesis & Impurity Pathway Visualization

This diagram maps the origin of the impurities targeted in the HPLC protocol, providing the "why" behind the method development.

SynthesisPath Start 3-Aminopyrazine-2-carboxylic acid (Impurity A - Early Eluter) Intermediate Methyl 3-aminopyrazine-2-carboxylate (Impurity B - Late Eluter) Start->Intermediate Esterification (MeOH/H2SO4) Product This compound (Target API) Intermediate->Product Ammonolysis (NH3/MeOH) Product->Start Hydrolysis (Degradant) Favipiravir Favipiravir (Final Drug) Product->Favipiravir Fluorination/Hydrolysis

Figure 2: Synthesis pathway highlighting the origin of Critical Process Impurities (Impurity A and B).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with pyrazine nitrogen.Ensure Buffer pH is ≤ 3.0. Increase buffer concentration to 25 mM.
Split Peaks Sample solvent mismatch.Dissolve sample in 100% DMSO first, then dilute with Mobile Phase A (not pure ACN).
RT Drift Column dewetting or pH instability.Verify organic content in Mobile Phase A is 0%. Ensure column is equilibrated for 10 CVs.
Low Sensitivity Incorrect detection wavelength.Pyrazines have max absorption ~260-280 nm. Do not use 210 nm (solvent noise).

References

  • Furuta, Y., et al. (2009).[3] "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication." Antiviral Research. Link

  • Doležal, M., et al. (2018). "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity." Molecules. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 2762660, this compound." PubChem. Link

  • Agilent Technologies. (2020). "Analysis of Pyrazine Derivatives using ZORBAX Eclipse XDB-C18." Application Note. Link

  • SIELC Technologies. (2018). "HPLC Method for Analysis of 3-Aminopyrazine-2-carboxylic acid." SIELC Applications. Link

Sources

Application Note: High-Throughput Screening of 3-Aminopyrazine-2-carboxamide Libraries for Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-aminopyrazine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition and antimicrobial effects. High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large libraries of these derivatives to identify novel hit compounds. This application note presents a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for this compound libraries. We will delve into the rationale behind assay selection, provide detailed protocols for various assay formats, and discuss data analysis and hit validation strategies, ensuring scientific integrity and a logical workflow.

Introduction: The Promise of the this compound Scaffold

The this compound core is a versatile pharmacophore that has demonstrated significant potential in drug discovery. Its derivatives have been investigated for a range of therapeutic applications, including as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) in oncology and as agents against Mycobacterium tuberculosis.[1][2] The chemical tractability of this scaffold allows for the generation of large, diverse libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[3]

HTS enables the rapid testing of thousands to millions of compounds, significantly accelerating the early stages of drug discovery.[3][4] This document will provide a detailed framework for screening this compound libraries, with a focus on two key therapeutic areas: kinase inhibition and antimycobacterial activity.

Strategic Assay Selection and Development

The success of any HTS campaign hinges on the selection and development of a robust and reliable assay. The choice of assay technology should be guided by the biological target and the anticipated mechanism of action of the compounds in the library. For this compound derivatives, which are often designed as competitive inhibitors, several assay formats are particularly well-suited.

Rationale for Assay Choice
  • For Kinase Targets (e.g., FGFR): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a gold standard for kinase activity. They offer a homogenous format, high sensitivity, and reduced interference from fluorescent compounds, which is a common issue in HTS.[5] TR-FRET can be configured to measure kinase phosphorylation of a substrate, providing a direct readout of enzyme activity.[5][6]

  • For Antimycobacterial Targets (e.g., Prolyl-tRNA Synthetase): Fluorescence Polarization (FP) is an excellent choice for monitoring the binding of small molecules to larger protein targets. This technique is well-suited for identifying inhibitors that disrupt protein-ligand interactions.[7]

  • For Cell-Based Phenotypic Screening: For assessing broader cellular effects or targeting membrane proteins like G-protein coupled receptors (GPCRs), cell-based assays that measure downstream signaling events (e.g., cAMP production for TGR5 agonists) or cell viability are indispensable.[8][9]

Assay Quality Control: The Z'-Factor

A critical parameter for validating an HTS assay is the Z'-factor. This statistical metric assesses the separation between the positive and negative controls, providing a measure of the assay's quality and suitability for screening. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust for HTS.

High-Throughput Screening Workflow

A typical HTS campaign follows a structured workflow, from initial library screening to hit confirmation and validation. This systematic approach ensures the identification of genuine hits while minimizing false positives.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response cluster_2 Hit Validation & Prioritization Primary_Screen Screening of 3-Aminopyrazine- 2-carboxamide Library (Single Concentration) Hit_Identification Initial Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Hit_Confirmation Confirmation of Activity Hit_Identification->Hit_Confirmation Confirmed Hits Dose_Response Dose-Response Curve Generation (IC50/EC50 Determination) Orthogonal_Assay Orthogonal/Secondary Assays (Confirm Mechanism) Dose_Response->Orthogonal_Assay Potent Hits Hit_Confirmation->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Hit_Prioritization Prioritization of Hit Series for Lead Optimization SAR_Analysis->Hit_Prioritization

Caption: A generalized workflow for a high-throughput screening campaign.

Detailed Protocols

The following protocols provide step-by-step methodologies for screening a this compound library against a kinase target (FGFR) using a TR-FRET assay and a cell-based assay for TGR5 agonism.

Protocol 1: TR-FRET Assay for FGFR Kinase Inhibitors

This protocol is designed to identify inhibitors of FGFR kinase activity. It measures the phosphorylation of a substrate peptide by the kinase.

Materials:

  • Recombinant FGFR kinase

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume white plates

  • This compound compound library (dissolved in DMSO)

  • Positive control (known FGFR inhibitor)

  • Negative control (DMSO)

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well plate. For controls, dispense DMSO (negative control) and a known FGFR inhibitor (positive control).

  • Enzyme and Substrate Addition: Prepare a master mix of FGFR kinase and biotinylated substrate peptide in assay buffer. Add 5 µL of this mix to each well.

  • Reaction Initiation: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a detection mix containing the europium-labeled anti-phospho-substrate antibody and the streptavidin-conjugated acceptor in detection buffer. Add 10 µL of the detection mix to each well.

  • Second Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis:

  • Calculate the TR-FRET ratio for each well.

  • Normalize the data to the positive and negative controls.

  • Calculate the percent inhibition for each compound.

  • Determine the Z'-factor for the assay plate to ensure data quality.

ParameterValue
Plate Format 384-well
Assay Volume 20 µL
Compound Conc. 10 µM
Enzyme Conc. 1-5 nM
Substrate Conc. 100 nM
ATP Conc. Km value
Incubation Time 60 min
Readout TR-FRET

Table 1: Example parameters for an FGFR TR-FRET assay.

Protocol 2: Cell-Based HTRF Assay for TGR5 Agonists

This protocol is designed to identify agonists of the TGR5 receptor by measuring the production of cyclic AMP (cAMP) in a recombinant cell line.[8]

Materials:

  • HEK293 cell line stably expressing human TGR5

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP-cryptate)

  • This compound compound library (dissolved in DMSO)

  • Positive control (known TGR5 agonist)

  • Negative control (DMSO)

  • 384-well white cell culture plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed the TGR5-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition: Add 50 nL of each library compound, positive control, or negative control to the appropriate wells.

  • Cell Stimulation: Incubate the plates at 37°C for 30 minutes to allow for receptor activation and cAMP production.

  • Cell Lysis and Detection: Add the HTRF lysis buffer and the detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

Data Analysis:

  • Calculate the HTRF ratio for each well.

  • Normalize the data to the positive and negative controls.

  • Calculate the percent activation for each compound.

  • Determine the Z'-factor for the assay plate.

ParameterValue
Cell Line HEK293-TGR5
Plate Format 384-well
Seeding Density 5,000 cells/well
Compound Conc. 10 µM
Stimulation Time 30 min
Readout cAMP HTRF

Table 2: Example parameters for a TGR5 cell-based HTRF assay.

Hit Validation Cascade

A crucial phase of any HTS campaign is the validation of initial hits to eliminate false positives and prioritize the most promising compounds for further development.[10][11]

Caption: A typical hit validation cascade for an HTS campaign.

Key Steps in Hit Validation:

  • Hit Confirmation: Re-test the initial hits in the primary assay to confirm their activity.

  • Dose-Response Analysis: Generate dose-response curves for confirmed hits to determine their potency (IC₅₀ or EC₅₀ values).

  • Orthogonal Assays: Test the hits in a secondary, mechanistically distinct assay to confirm their on-target activity and rule out assay-specific artifacts. For example, a kinase inhibitor identified in a TR-FRET assay could be further validated using a biophysical method like Surface Plasmon Resonance (SPR) to confirm direct binding to the target.

  • Cellular Assays: For hits from biochemical assays, it is crucial to demonstrate activity in a cellular context. This could involve assays that measure downstream signaling events or cell viability in relevant cell lines.[1]

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of the validated hits to establish an initial SAR. This helps to confirm that the observed activity is due to a specific chemical scaffold and not a result of non-specific effects.

Conclusion

The this compound scaffold represents a rich source of potential drug candidates. By employing a well-designed HTS campaign, researchers can efficiently screen large libraries of these compounds to identify novel modulators of various biological targets. The strategic selection of assay technology, rigorous quality control, and a systematic hit validation cascade are paramount to the success of these endeavors. The protocols and workflows outlined in this application note provide a robust framework for initiating and advancing drug discovery programs based on this promising chemical scaffold.

References

  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Kucerova, M., et al. (2021). Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules. [Link]

  • He, Y., et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Medicinal Chemistry. [Link]

  • XtalPi. (2024). Identifying Novel FGFR3 Inhibitors By XtalPi-Curated HTS Diversity Library. [Link]

  • Hansel, C. S., et al. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SLAS Discovery. [Link]

  • Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]

  • BellBrook Labs. (n.d.). Using an HTS Ready Assay for PLK1 Inhibitor Screening. [Link]

  • Krátký, M., et al. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link]

  • SciLifeLab. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. [Link]

  • Drug Target Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • National Center for Biotechnology Information. (n.d.). Accessing the High Throughput Screening Data Landscape. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazinamide susceptibility testing of Mycobacterium tuberculosis by high resolution melt analysis. [Link]

  • Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR. [Link]

  • National Center for Biotechnology Information. (n.d.). Time-resolved FRET reports FGFR1 dimerization and formation of a complex with its effector PLCγ1. [Link]

  • National Center for Biotechnology Information. (n.d.). A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Oncodesign Services. (n.d.). Hit Identification and Validation Services. [Link]

  • Wiley Online Library. (n.d.). A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase with antimycobacterial activity. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. [Link]

  • Genedata. (n.d.). High-Throughput Screening. [Link]

  • MDPI. (n.d.). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. [Link]

  • ResearchGate. (n.d.). Prototypical screening cascade for hit generation and validation. [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization Assays of Proteases with the IMAP Platform. [Link]

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. [Link]

  • MDPI. (n.d.). Effectiveness and Safety of Bedaquiline-Containing Modified Shorter Regimens for Multidrug- or Rifampicin-Resistant Tuberculosis: A Single-Arm Meta-Analysis. [Link]

  • Sciforum. (n.d.). Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazinamide Susceptibility Is Driven by Activation of the SigE-Dependent Cell Envelope Stress Response in Mycobacterium tuberculosis. [Link]

  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]

  • bioRxiv. (n.d.). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. [Link]

  • Google Patents. (n.d.). CN116615426A - FGFR inhibitors and methods of making and using the same.
  • PubMed. (n.d.). Discovery and characterization of small-molecule TGR5 ligands with agonistic activity. [Link]

  • Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of 3-Aminopyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Cancer with Precision

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted therapies that exploit specific molecular vulnerabilities of cancer cells. Among the promising new classes of targeted agents are derivatives of 3-Aminopyrazine-2-carboxamide. These small molecules have emerged as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently dysregulated in various malignancies.[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, can lead to uncontrolled cell proliferation, survival, migration, and angiogenesis, making it a critical oncogenic driver.[3][4]

This comprehensive guide provides a suite of robust, cell-based assays to meticulously evaluate the anticancer efficacy of this compound derivatives. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that researchers can generate reproducible and meaningful data. We will delve into assays that probe cytotoxicity, apoptosis, cell cycle progression, and cell migration, providing a holistic view of a compound's potential as a therapeutic agent.

Mechanism of Action: Inhibition of the FGFR Signaling Cascade

This compound derivatives typically function as ATP-competitive inhibitors of the FGFR kinase domain.[1] By binding to the ATP pocket, these compounds prevent the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades. The primary pathways affected include:

  • RAS-RAF-MEK-MAPK Pathway: Crucial for cell proliferation and differentiation.[4]

  • PI3K-AKT-mTOR Pathway: A key regulator of cell survival and inhibitor of apoptosis.[4]

  • JAK-STAT Pathway: Involved in promoting tumor invasion and metastasis.[4]

  • PLCγ Pathway: Plays a role in regulating tumor cell metastasis.[4]

Inhibition of these pathways by a this compound derivative is expected to manifest as a reduction in cell viability, an induction of programmed cell death (apoptosis), and an arrest of the cell cycle.

FGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS_RAF_MEK RAS-RAF-MEK-MAPK (Proliferation) FGFR->RAS_RAF_MEK PI3K_AKT PI3K-AKT-mTOR (Survival, Anti-Apoptosis) FGFR->PI3K_AKT JAK_STAT JAK-STAT (Invasion, Metastasis) FGFR->JAK_STAT PLCG PLCγ (Metastasis) FGFR->PLCG Cell_Proliferation Cell_Proliferation RAS_RAF_MEK->Cell_Proliferation Leads to Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition Leads to Invasion_Metastasis Invasion & Metastasis JAK_STAT->Invasion_Metastasis Leads to Metastasis_Regulation Metastasis Regulation PLCG->Metastasis_Regulation Leads to Compound 3-Aminopyrazine- 2-carboxamide Derivative Compound->FGFR Inhibition

Caption: FGFR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow: A Step-by-Step Approach

A logical and sequential workflow is critical for the efficient evaluation of novel anticancer compounds. The following diagram outlines a recommended experimental pipeline, starting from broad cytotoxicity screening to more detailed mechanistic studies.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Cell_Line_Selection Cell Line Selection (e.g., with FGFR alterations) Start->Cell_Line_Selection Cytotoxicity_Screening 1. Cytotoxicity Screening (MTT/MTS Assay) Cell_Line_Selection->Cytotoxicity_Screening IC50_Determination IC50 Determination Cytotoxicity_Screening->IC50_Determination Apoptosis_Assays 2. Apoptosis Assays (Annexin V, Caspase-Glo) IC50_Determination->Apoptosis_Assays Cell_Cycle_Analysis 3. Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Migration_Invasion_Assays 4. Migration & Invasion Assays (Wound Healing, Transwell) IC50_Determination->Migration_Invasion_Assays Data_Analysis Data Analysis & Interpretation Apoptosis_Assays->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Migration_Invasion_Assays->Data_Analysis Conclusion Conclusion: Lead Candidate Identification Data_Analysis->Conclusion

Caption: A streamlined workflow for the cell-based evaluation of anticancer compounds.

Cytotoxicity and Cell Viability Assays

The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and to calculate the half-maximal inhibitory concentration (IC50). The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[5][6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Assay
  • Cell Seeding:

    • Harvest and count cancer cells (e.g., SNU-16, NCI-H1581, or other lines with known FGFR alterations).

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound derivative in culture medium. A common starting range is from 0.01 µM to 100 µM.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[8]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Mix gently on a plate shaker for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Viability
Vehicle Control (0)100
0.01
0.1
1
10
100
  • % Viability = (Average Absorbance of Treated Cells / Average Absorbance of Vehicle Control) x 100

  • The IC50 value can be calculated by plotting % Viability against the log of compound concentration and fitting the data to a dose-response curve.

Apoptosis Assays

A key mechanism of action for many targeted anticancer drugs is the induction of apoptosis. It is crucial to confirm that the observed cytotoxicity is due to programmed cell death rather than necrosis.

Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection by flow cytometry.[10][11] Propidium Iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, allowing for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Protocol: Annexin V/PI Staining
  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the this compound derivative at concentrations around the determined IC50 for 24-48 hours.

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[1]

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • FITC signal is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[2] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[2][12]

Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13]

    • Add 100 µL of the reagent to each well.[13]

  • Incubation and Measurement:

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[13]

    • Incubate at room temperature for 1-3 hours.

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation:

Compound Concentration (µM)Luminescence (RLU) - Replicate 1Luminescence (RLU) - Replicate 2Luminescence (RLU) - Replicate 3Average LuminescenceFold Change vs. Control
Vehicle Control (0)1.0
0.1 x IC50
1 x IC50
10 x IC50

Cell Cycle Analysis

FGFR signaling plays a role in cell cycle progression. Inhibition of this pathway can lead to cell cycle arrest, typically at the G1/S or G2/M transition.[14]

Principle: Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[15]

Protocol: Cell Cycle Analysis by PI Staining
  • Cell Treatment:

    • Treat cells with the compound at IC50 concentrations for 24-48 hours.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

Data Interpretation: A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1 (2N DNA content) and G2/M (4N DNA content) phases, with the S phase population in between. An accumulation of cells in a particular phase indicates cell cycle arrest.

Cell Migration and Invasion Assays

As FGFR signaling is implicated in cell migration and invasion, it is important to assess the effect of this compound derivatives on these processes, which are hallmarks of metastasis.

Wound Healing (Scratch) Assay

Principle: The wound healing assay is a straightforward method to study collective cell migration in vitro. A "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.

Protocol: Wound Healing Assay
  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.

  • Creating the "Wound":

    • Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer.

    • Wash the wells with PBS to remove detached cells.

  • Treatment and Imaging:

    • Add fresh medium containing the test compound at various concentrations.

    • Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-12 hours) until the gap in the control well is nearly closed.

Data Analysis: The area of the scratch can be quantified using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: % Closure = [(Area at 0h - Area at xh) / Area at 0h] x 100

Transwell Invasion Assay

Principle: The Transwell invasion assay measures the ability of cells to invade through a basement membrane matrix, mimicking the in vivo process of metastasis. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel). Chemoattractants in the lower chamber stimulate the cells to invade through the matrix and membrane.

Protocol: Transwell Invasion Assay
  • Insert Preparation:

    • Thaw Matrigel on ice and dilute with cold, serum-free medium.

    • Coat the upper surface of the Transwell inserts (8.0 µm pore size) with the diluted Matrigel and allow it to solidify at 37°C.

  • Cell Seeding and Treatment:

    • Resuspend cells in serum-free medium containing the test compound.

    • Seed the cells into the upper chamber of the coated inserts.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation and Staining:

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol or ethanol.

    • Stain the cells with a staining solution (e.g., 0.1% crystal violet).

  • Quantification:

    • Wash the inserts to remove excess stain.

    • Count the number of stained cells in several microscopic fields.

Conclusion

The suite of cell-based assays detailed in these application notes provides a robust framework for the preclinical evaluation of this compound derivatives as potential anticancer agents. By systematically assessing cytotoxicity, apoptosis, cell cycle effects, and migratory potential, researchers can gain a comprehensive understanding of a compound's mechanism of action and therapeutic promise. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, facilitating the identification and development of the next generation of targeted cancer therapies.

References

  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Gao, Y., et al. (2023). Current progress in cancer treatment by targeting FGFR signaling. Journal of Hematology & Oncology. Available from: [Link]

  • Babcook, M. A., et al. (2021). Inhibition of FGF-FGFR and VEGF-VEGFR signalling in cancer treatment. Journal of Cellular and Molecular Medicine. Available from: [Link]

  • Dass, C. R. (2012). Bioassays for anticancer activities. Methods in Molecular Biology. Available from: [Link]

  • Katoh, M. (2016). FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review). International Journal of Oncology. Available from: [Link]

  • Dienstmann, R., et al. (2014). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research. Available from: [Link]

  • O'Connor, C., & Kay, E. (2018). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology. Available from: [Link]

  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Request PDF. Available from: [Link]

  • Zhang, Y., et al. (2020). DW14383 is an irreversible pan-FGFR inhibitor that suppresses FGFR-dependent tumor growth in vitro and in vivo. Cell Death & Disease. Available from: [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Available from: [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Available from: [Link]

  • Jonkman, J., & Gabriels, M. (n.d.). Scratch Assay protocol. Available from: [Link]

  • Corning. (n.d.). Assay Methods: Cell Invasion Assay. Available from: [Link]

  • Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration. Available from: [Link]

  • Lee, S. H., et al. (2020). The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells. International Journal of Molecular Sciences. Available from: [Link]

  • Lee, H., & Lee, M. Y. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology. Available from: [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Available from: [Link]

  • ibidi. (n.d.). Wound Healing and Migration Assays. Available from: [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Available from: [Link]

  • SnapCyte. (n.d.). Invasion Assay Protocol. Available from: [Link]

  • The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

Sources

Technical Application Note: Kinase Profiling of 3-Aminopyrazine-2-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for evaluating the kinase inhibitory potential of 3-Aminopyrazine-2-carboxamide (and its derivatives). Based on current medicinal chemistry literature, this compound functions as a "privileged scaffold," often binding to the ATP hinge region of kinases such as FGFR , Nek2 , and JAKs .

The selected method for this protocol is the ADP-Glo™ Kinase Assay (Promega). This bioluminescent assay is the industry standard for fragment-based screening due to its high sensitivity, resistance to compound interference, and universality across serine/threonine and tyrosine kinases.

Introduction & Mechanistic Insight

This compound is not merely a passive reactant; it is a hinge-binding fragment . Structural studies (e.g., with Nek2 and FGFR) reveal that the pyrazine nitrogen and the exocyclic amino/amide groups form critical hydrogen bonds with the kinase hinge region (backbone NH and CO).

When screening this molecule, researchers are typically evaluating:

  • Fragment Efficiency: Its ability to bind the ATP pocket despite low molecular weight.

  • Scaffold Hopping: Its potential to replace other hinge-binding motifs (e.g., aminopyrimidines) in lead optimization.

Biological Context: The FGFR Signaling Pathway

One of the primary validated targets for pyrazine-carboxamide derivatives is the Fibroblast Growth Factor Receptor (FGFR).[1] Inhibition of this pathway arrests downstream oncogenic signaling.

FGFR_Pathway FGF FGF Ligand FGFR FGFR (RTK) FGF->FGFR Activation GRB2 GRB2 / SOS FGFR->GRB2 Phosphorylation RAS RAS-GTP GRB2->RAS Recruitment RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus: Gene Transcription (Proliferation) ERK->Nucleus Translocation Inhibitor This compound (ATP Competitive Inhibitor) Inhibitor->FGFR Blocks ATP Binding

Figure 1: The FGFR signaling cascade. This compound derivatives competitively inhibit the phosphorylation of FGFR, preventing downstream activation of the RAS/MAPK pathway.

Experimental Logic & Assay Principle

We utilize a coupled enzymatic assay that quantifies the amount of ADP produced during the kinase reaction. This is superior to direct phosphorylation detection (e.g., radioactive 32P) for this compound because pyrazines can sometimes quench fluorescence, interfering with FRET-based assays (like Z-Lyte). Luminescence is less susceptible to such chemical interference.

The Reaction Logic:

  • Kinase Reaction: Kinase + Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • Depletion: ADP-Glo™ Reagent terminates the kinase reaction and depletes all remaining ATP.[2]

  • Detection: Kinase Detection Reagent converts the generated ADP back into ATP, which is then used by Luciferase to generate light.

    • Result: Light output is directly proportional to kinase activity.

    • Inhibition: Lower light = Higher inhibition.

Materials & Reagent Preparation

A. Compound Handling (Critical)

This compound is a polar aromatic solid. Proper solubilization is vital to prevent micro-precipitation, which causes false positives (aggregates sequestering the enzyme).

  • Vehicle: 100% DMSO (Dimethyl sulfoxide), anhydrous.

  • Stock Concentration: 10 mM or 20 mM.

  • Solubility Protocol:

    • Weigh solid compound.

    • Add DMSO to reach 20 mM.

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5 minutes at room temperature (essential for pyrazines to ensure monomeric dispersion).

    • Inspect visually: Solution must be perfectly clear.

B. Buffer Formulation
  • 1X Kinase Buffer (KB): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Note: BSA prevents the "sticky" pyrazine scaffold from adhering to the plastic plate.

    • Note: MnCl2 (2 mM) may be required for certain tyrosine kinases (e.g., FGFR).

Step-by-Step Protocol (384-Well Format)

This protocol is designed for a Single-Dose Screen (10 µM) or an IC50 Dose-Response (10-point) .

Total Assay Volume: 10 µL (Reaction) + 10 µL (Depletion) + 20 µL (Detection).

Phase 1: The Kinase Reaction
  • Compound Plating:

    • Transfer 100 nL of this compound (in DMSO) to the assay plate wells using an acoustic dispenser (e.g., Echo) or pin tool.

    • Controls:

      • HPE (High Percent Effect): 100 nL DMSO + Known Inhibitor (e.g., Staurosporine).

      • ZPE (Zero Percent Effect): 100 nL DMSO only.

  • Enzyme Addition:

    • Dilute Kinase to 2X optimal concentration in 1X KB.

    • Add 5 µL of 2X Kinase to all wells.

    • Incubate: 10 minutes at RT (allows compound to bind the hinge region before ATP competes).

  • Substrate Initiation:

    • Prepare 2X ATP/Substrate Mix (ATP concentration should be at

      
       of the kinase, typically 10-50 µM).
      
    • Add 5 µL of 2X ATP/Substrate Mix to start the reaction.

    • Incubate: 60 minutes at Room Temperature (22-25°C).

Phase 2: Signal Generation (ADP-Glo)
  • Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to stop the reaction.

    • Incubate: 40 minutes at RT.[2] (Crucial: This burns off unreacted ATP).

  • Detection:

    • Add 20 µL of Kinase Detection Reagent.

    • Incubate: 30 minutes at RT.[3] (Converts ADP

      
       ATP 
      
      
      
      Light).
  • Read:

    • Measure Luminescence (Integration time: 0.5 - 1.0 second) on a multimode plate reader (e.g., EnVision, PHERAstar).

Workflow Visualization

Assay_Workflow cluster_0 Phase 1: Kinase Reaction cluster_1 Phase 2: Detection Step1 Add Compound (100 nL DMSO) Step2 Add Enzyme (5 µL) Step1->Step2 10 min Pre-incubation Step3 Add ATP/Substrate (5 µL) Step2->Step3 Start Rxn Step4 Add ADP-Glo™ (10 µL) Step3->Step4 60 min Rxn Step5 Add Detection Rgt (20 µL) Step4->Step5 40 min Depletion Step6 Read Luminescence Step5->Step6 30 min Conversion

Figure 2: Step-by-step liquid handling workflow for the ADP-Glo kinase assay.

Data Analysis & Validation

Data Normalization

Raw luminescence units (RLU) must be converted to Percent Inhibition:



IC50 Calculation

For this compound, which is often a moderate-potency fragment (


 in µM range), use a 4-parameter logistic fit (Hill equation):


  • X: Log of compound concentration.

  • Y: Normalized response (0% to 100%).

Quality Control Criteria (Self-Validating System)

To ensure the assay is valid, check the Z-Factor (


):


  • Target:

    
     indicates a robust assay.
    
  • Troubleshooting: If

    
    , check for DMSO tolerance (pyrazines can precipitate) or increase enzyme concentration to boost the signal-to-background ratio.
    
Expected Results Table

Based on literature for pyrazine-2-carboxamide derivatives:

ParameterTypical Value / Observation
Solubility Limit ~100 µM in aqueous buffer (1% DMSO)
Potency (Fragment) High µM range (10 - 100 µM) for unsubstituted scaffold
Potency (Optimized) Low nM range (e.g., if C-3 amino is derivatized)
Binding Mode ATP-competitive (Hinge Binder)

References

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2. Source: PubMed Central (PMC) URL:[Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies of Pyrazine-2-carboxamide Derivatives. Source: Advanced Journal of Chemistry URL:[Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Aminopyrazine-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Significance of 3-Aminopyrazine-2-carboxamide Scaffolds and the Advent of Microwave Synthesis

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. Notably, Pyrazinamide, a derivative of this core, is a first-line antituberculosis drug.[1][2] Its unique ability to target dormant mycobacteria makes it a crucial component of modern tuberculosis treatment regimens.[2] The pyrazine ring system and its derivatives have also been investigated for a wide range of other therapeutic applications, including as antimicrobial[3][4], anticancer[5][6], and herbicidal agents.[1]

Traditionally, the synthesis of these analogs involves multi-step procedures often requiring harsh reaction conditions and prolonged heating, leading to lower yields and the formation of undesirable byproducts.[7] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a rapid, efficient, and environmentally friendly alternative to conventional heating methods.[8][9][10][11] Microwave energy directly and efficiently heats the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes, and significant improvements in product yields and purity.[9][10][12] This application note provides a detailed protocol for the microwave-assisted synthesis of this compound analogs, highlighting the key principles and practical considerations for researchers in drug discovery and development.

The Engine of Acceleration: Principles of Microwave-Assisted Organic Synthesis

Microwave-assisted synthesis leverages the ability of dielectric materials to convert electromagnetic energy into heat.[12] Unlike conventional heating, which relies on conduction and convection, microwave irradiation provides rapid and uniform heating throughout the reaction vessel.[9][12] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules in the reaction mixture continuously attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, resulting in rapid and efficient heating.[12]

  • Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the presence of the electric field. Collisions between these moving ions generate heat.

This direct and instantaneous heating mechanism offers several advantages over traditional methods, including:

  • Accelerated Reaction Rates: Increased temperatures are achieved much faster, leading to a significant reduction in reaction times.[8][9][10]

  • Higher Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, resulting in cleaner reactions and higher isolated yields.[10]

  • Improved Reproducibility: Precise control over reaction parameters such as temperature and pressure ensures greater reproducibility of experimental results.[10]

  • Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel, leading to significant energy savings.[8][10]

  • Greener Chemistry: The use of smaller solvent volumes and reduced energy consumption aligns with the principles of green chemistry.[8][11][12]

Visualizing the Process: Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound analogs.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagent Preparation: - 3-chloropyrazine-2-carboxamide - Substituted Amine - Solvent & Base MW_Setup Microwave Reactor Setup: - Combine reagents in vessel - Seal vessel Reagents->MW_Setup 1. Load MW_Irradiation Microwave Irradiation: - Set Temperature, Time, Power - Monitor Pressure MW_Setup->MW_Irradiation 2. Irradiate Cooling Cooling to Room Temperature MW_Irradiation->Cooling 3. Cool Extraction Product Extraction Cooling->Extraction 4. Extract Purification Purification: - Column Chromatography - Recrystallization Extraction->Purification 5. Purify Characterization Characterization: - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry - Elemental Analysis Purification->Characterization 6. Analyze

Caption: General workflow for microwave-assisted synthesis.

Detailed Protocols: Synthesis of this compound Analogs

This protocol describes a general method for the aminodehalogenation reaction between 3-chloropyrazine-2-carboxamide and various primary amines using microwave irradiation. This approach has been shown to significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating methods.[13]

Materials and Equipment
  • Microwave reactor (e.g., CEM Discover)[4]

  • Microwave reaction vessels with caps and septa

  • 3-chloropyrazine-2-carboxamide (starting material)

  • Substituted primary amines (e.g., benzylamine, aniline derivatives)

  • Solvent (e.g., methanol, ethanol, DMSO)[3][7]

  • Base (e.g., pyridine, triethylamine)[2][7]

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[4]

  • Column chromatography system with silica gel[14]

  • Analytical instruments for characterization (NMR, IR, MS)[2][15]

General Synthetic Procedure
  • Reagent Preparation: In a clean, dry microwave reaction vessel, combine 3-chloropyrazine-2-carboxamide (1.0 mmol), the desired substituted amine (1.2 mmol), and a suitable solvent (3-5 mL).

  • Addition of Base: Add a catalytic amount of a suitable base, such as pyridine or triethylamine (0.1-0.2 mmol), to the reaction mixture.

  • Vessel Sealing: Securely seal the reaction vessel with a cap and septum.

  • Microwave Irradiation: Place the sealed vessel into the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 120-140 °C[2][3]

    • Time: 10-40 minutes[2][3]

    • Power: 90-100 W (or as appropriate for the specific reactor)[3]

    • Pressure: Monitor the pressure throughout the reaction to ensure it remains within the safe operating limits of the vessel.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC analysis of small aliquots taken at different time points (if the reactor allows for this).

  • Cooling: After the irradiation is complete, allow the reaction vessel to cool to room temperature.

  • Work-up:

    • Open the vessel carefully.

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[15]

    • Alternatively, the product can be purified by recrystallization from a suitable solvent.[14]

  • Characterization: Confirm the structure and purity of the synthesized analog using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.[2]

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[2]

    • Mass Spectrometry (MS): To determine the molecular weight.[15]

    • Elemental Analysis: To confirm the elemental composition.[2]

Representative Data and Expected Outcomes

The microwave-assisted synthesis of this compound analogs typically results in significantly higher yields and shorter reaction times compared to conventional methods. The table below summarizes representative data for the synthesis of a few analogs.

EntryAmineSolventTemperature (°C)Time (min)Yield (%)
1BenzylamineMethanol1304091[4]
22-MethylbenzylamineMethanol1304091[4]
3AnilineMethanol14030~70 (average)[2]
44-FluoroanilineMethanol14030~70 (average)[2]

Troubleshooting and Optimization

  • Low Yield:

    • Increase the reaction temperature or time.

    • Use a different solvent with a higher dielectric constant to improve microwave absorption.

    • Increase the amount of the amine or base.

  • Incomplete Reaction:

    • Prolong the irradiation time.

    • Ensure the temperature is reaching the set point.

  • Formation of Byproducts:

    • Decrease the reaction temperature.

    • Optimize the stoichiometry of the reactants.

    • Choose a more selective base.

Safety Precautions

  • Microwave-assisted reactions should always be conducted in a well-ventilated fume hood.

  • Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ensure that the microwave reaction vessels are not overfilled and are properly sealed to prevent pressure buildup.

  • Never attempt to open a hot, pressurized reaction vessel. Allow it to cool completely before opening.

  • Consult the user manual for the specific microwave reactor being used for detailed safety instructions.

Conclusion

Microwave-assisted synthesis provides a powerful and efficient platform for the rapid generation of libraries of this compound analogs. The significant reduction in reaction times, coupled with improved yields and cleaner reaction profiles, makes this technology an invaluable tool for researchers in drug discovery and medicinal chemistry. By following the detailed protocols and considering the key experimental parameters outlined in this application note, scientists can effectively leverage the benefits of microwave synthesis to accelerate their research and development efforts.

References

  • Vertex AI Search. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
  • Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Patsnap. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.
  • Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
  • Sci-Hub. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules.
  • PMC. (2024, November 5). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.
  • ACS Medicinal Chemistry Letters. (2024, November 5). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.
  • Vertex AI Search. (2024, November 21). Microwave assisted green organic synthesis.
  • Sciforum. (n.d.). Microwave assisted synthesis of new pyrazinamide analogues and their biological evaluation.
  • MDPI. (n.d.). Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity.
  • PMC - NIH. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity.
  • PMC. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.
  • Bendola Publishing. (n.d.). An Efficient Solvent-Free Microwave-Assisted Synthesis of Cinnamamides by Amidation Reaction Using Phenylboronic Acid/Lewis Base Co-catalytic System.
  • PubMed. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.
  • ResearchGate. (2020, April 9). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.
  • Indian Chemical Society. (n.d.). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides.
  • ResearchGate. (2025, August 6). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions.
  • MDPI. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity.
  • ResearchGate. (n.d.). Synthesis of starting compound and microwave assisted.... Download Scientific Diagram.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.
  • NIH. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
  • Bentham Science Publisher. (n.d.). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines.
  • ResearchGate. (2019, March 28). (PDF) Microwave Assisted Synthesis of New Pyrazinamide Analogues and their Biological Evaluation.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives.
  • PMC. (n.d.). Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Aminopyrazine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Yields & Isolation Failures

Ticket ID: CHEM-SUP-705-PYR Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

User Context: You are likely synthesizing 3-aminopyrazine-2-carboxamide , a critical intermediate for Favipiravir (T-705) and various kinase inhibitors.

The Core Problem: This reaction is deceptively simple. Users frequently report yields <40% despite literature claiming >80%. The failure usually stems from two intrinsic properties of the pyrazine ring:

  • Electron Deficiency: The pyrazine ring pulls electron density, making the ester carbonyl electrophilic, but the adjacent 3-amino group donates density (vinylogous amide effect), deactivating the ester toward nucleophilic attack by ammonia.

  • Amphoteric Solubility: The product is highly water-soluble. Standard aqueous workups (separatory funnel extractions) often wash the product down the drain.

This guide provides three validated protocols to bypass these bottlenecks.

Diagnostic Decision Tree

Before proceeding, select your precursor pathway.

RouteSelection Start Starting Material? Ester Methyl/Ethyl Ester (3-aminopyrazine-2-carboxylate) Start->Ester Nitrile Nitrile (3-aminopyrazine-2-carbonitrile) Start->Nitrile Acid Carboxylic Acid (3-aminopyrazine-2-carboxylic acid) Start->Acid MethodA Method A: High-Pressure Aminolysis (Requires Sealed Tube) Ester->MethodA Standard Lab Scale MethodB Method B: Radziszewski Hydrolysis (H2O2 / Base) Nitrile->MethodB High Yield / Scalable MethodC Method C: CDI Activation (Avoids Ester) Acid->MethodC If Ester Fails

Figure 1: Strategic selection of synthetic route based on available starting material.[1]

Technical Protocols & Troubleshooting

Method A: High-Pressure Aminolysis (From Methyl Ester)

Best for: Laboratory scale (<10g) where methyl ester is commercially available.

The Failure Point: Refluxing in methanol/ammonia at atmospheric pressure is often insufficient due to the deactivating effect of the 3-amino group. The Fix: You must use a sealed system to supersaturate the solution with ammonia and increase kinetic energy without losing the reagent.

Protocol:

  • Dissolution: Dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in anhydrous methanol (10 volumes).

    • Critical: Do not use ethanol; transesterification can slow the rate.

  • Reagent: Bubble dry

    
     gas into the solution at 
    
    
    
    until saturation (approx. 7M) OR use 7N
    
    
    in MeOH.
  • Reaction: Seal in a pressure tube (Ace Glass or autoclave). Heat to 80–90°C for 12–24 hours.

    • Note: Standard reflux (

      
      ) often stalls at 60% conversion.
      
  • Workup (The "Dry" Method):

    • Cool to

      
      .
      
    • DO NOT add water.

    • Filter the precipitated solid directly.

    • Concentrate the filtrate to 10% volume to crash out the second crop.

Common IssueDiagnosisSolution
Reaction Stalls Equilibrium reached.Add 0.1 eq of NaCN or CaCl2 as a Lewis acid catalyst to activate the ester.
Hydrolysis (Acid formation) Water present in MeOH.Use freshly distilled MeOH and dry

gas, not aqueous ammonium hydroxide.
Method B: Radziszewski Hydrolysis (From Nitrile)

Best for: Scale-up (>10g) and highest purity. This is the preferred industrial route for Favipiravir intermediates.[2]

The Failure Point: Standard acid/base hydrolysis converts the nitrile all the way to the carboxylic acid. The Fix: Use the Radziszewski reaction (Alkaline Hydrogen Peroxide) to stop selectively at the amide.

Protocol:

  • Setup: Suspend 3-aminopyrazine-2-carbonitrile (1.0 eq) in Ethanol/Water (1:1 mixture).

  • Base: Add 2.0 eq of

    
     (2M solution).
    
  • Oxidant: Add 30%

    
     (4.0 eq) dropwise at 
    
    
    
    . Exothermic!
    • Control: Maintain internal temp <

      
       during addition to prevent over-oxidation.
      
  • Reaction: Allow to warm to Room Temp (RT) and stir for 2–4 hours.

  • Quench: Add saturated Sodium Thiosulfate (

    
    ) to neutralize excess peroxide (check with starch-iodide paper).
    
  • Isolation:

    • Evaporate ethanol under reduced pressure.

    • The product usually precipitates from the remaining aqueous layer. Filter and wash with cold water.

Method C: CDI Activation (From Carboxylic Acid)

Best for: When the ester is unavailable or fails to react.

Protocol:

  • Dissolve 3-aminopyrazine-2-carboxylic acid in anhydrous DMSO or DMF.

  • Add 1.1 eq CDI (1,1'-Carbonyldiimidazole).[1] Stir at RT until

    
     evolution ceases (approx 1 hr).
    
    • Mechanism:[3][1][4][5][6][7][8] Forms the active acyl imidazole.

  • Add 5.0 eq Ammonium Acetate or bubble dry

    
     gas.
    
  • Stir at RT for 4 hours.

  • Pour into ice water. The amide should precipitate.

The "Black Tar" Scenario: Purification & Isolation

The most common user complaint is: "The reaction worked (TLC shows product), but I lost everything during extraction."

Reason: this compound has a logP of approx -0.8 to -1.2. It prefers water over ethyl acetate.

Corrective Workflow:

Workup Crude Crude Reaction Mixture Solvent Solvent Type? Crude->Solvent Methanol Methanol Solvent->Methanol Methanolic NH3 Aqueous Aqueous Solvent->Aqueous Aqueous/DMSO Evap Evap Methanol->Evap 1. Evaporate to Dryness ExtractFail STOP: Yield Loss > 80% Aqueous->ExtractFail Standard EtOAc Extraction Salting 1. Saturate with NaCl (Salting Out) Aqueous->Salting Correct Path Triturate Triturate Evap->Triturate 2. Triturate with Cold Et2O/DCM Solid Solid Triturate->Solid 3. Filter Solid Product Recrys Final Pure Amide Solid->Recrys SolventB SolventB Salting->SolventB 2. Extract with n-Butanol or THF Evap2 Evap2 SolventB->Evap2 3. Evaporate Solvent Evap2->Recrys 4. Recrystallize (H2O or EtOH)

Figure 2: Isolation logic. Note the prohibition of standard Ethyl Acetate extraction.

Critical Isolation Tips:
  • Avoid Aqueous Workup if possible: If using Method A, evaporate the methanol directly. The residue is your product + salts. Triturate with Dichloromethane (DCM) to remove non-polar impurities, then wash with cold water to remove salts (product is sparingly soluble in cold water, highly soluble in hot).

  • The n-Butanol Trick: If you must extract from water, Ethyl Acetate is useless. Use n-Butanol or THF/NaCl(sat) . These solvents can pull polar amides out of the aqueous phase.

  • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor with DCM for 24-48 hours.

References & Authority

  • Favipiravir Process Chemistry (Nitrile Route):

    • Title: "The complete synthesis of favipiravir from 2-aminopyrazine."[2]

    • Source:Chemical Papers (2019).[2]

    • Relevance: Details the hydrolysis of the nitrile intermediate using alkaline peroxide to avoid acid formation.

  • Ester Aminolysis Kinetics:

    • Title: "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation..."

    • Source:Molecules (2019).[3][2]

    • Relevance: Compares Fischer esterification followed by aminolysis vs. CDI coupling. Highlights the need for pressure/microwave for difficult amines.

  • General Amide Synthesis from Nitriles:

    • Title: "Hydration of Nitriles to Primary Amides..."

    • Source:Organic Syntheses (2024) / Common Organic Chemistry.

    • Relevance: Validates the NaOH/

      
       (Radziszewski) conditions as the gold standard for stopping hydrolysis at the amide stage.
      

Disclaimer: This guide is for research purposes only. This compound is a bioactive intermediate. Consult your local EHS guidelines regarding the handling of pyrazine derivatives and pressurized ammonia systems.

Sources

Technical Support Center: Optimization of Coupling Reactions for 3-Aminopyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of coupling reactions involving 3-Aminopyrazine-2-carboxamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of working with this important scaffold. Our guidance is grounded in established chemical principles and practical, field-proven insights to ensure the success of your experiments.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry. However, its electronic properties present a significant challenge for standard amide coupling reactions. The electron-withdrawing nature of the pyrazine ring, compounded by the adjacent carboxamide, deactivates the 3-amino group, rendering it a weak nucleophile.[1] Direct acylation often fails or results in low yields, necessitating carefully optimized conditions and alternative synthetic strategies.[1]

This guide will provide a systematic approach to overcoming these challenges, enabling you to confidently and efficiently synthesize your target molecules.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with this compound.

Q1: Why is my standard amide coupling reaction with this compound failing or giving low yields?

A1: The primary reason for poor reactivity is the low nucleophilicity of the 3-amino group on the pyrazine ring.[1] The electron-deficient nature of the aromatic system significantly reduces the availability of the lone pair of electrons on the nitrogen, making it less likely to attack the activated carboxylic acid. Standard coupling conditions that work well for aliphatic or more electron-rich aromatic amines are often insufficient.

Q2: What are the main strategies to improve the success rate of coupling reactions with this substrate?

A2: There are two principal, validated strategies to consider:

  • Indirect Coupling via an Ester Intermediate: This involves a two-step process where the corresponding carboxylic acid is first esterified (e.g., to a methyl ester), followed by aminolysis with the desired amine.[2] This approach can be more reliable as the esterification is often straightforward, and the subsequent aminolysis can sometimes be driven to completion more easily than the direct amide coupling.

  • Direct Coupling with Potent Activating Agents and Optimized Conditions: This involves the use of highly reactive coupling reagents and carefully selected solvents, bases, and temperatures to drive the reaction forward. Microwave-assisted synthesis has also been shown to be effective in accelerating these sluggish reactions.[2][3]

Q3: Which coupling reagents are most effective for this type of reaction?

A3: For direct coupling, you should consider more potent activating agents than the standard carbodiimides alone. Some effective options include:

  • Carbonyldiimidazole (CDI): This reagent forms a highly reactive acyl-imidazolide intermediate.[2]

  • Propylphosphonic Anhydride (T3P®): T3P® is a powerful water scavenger and activating agent that has been used successfully for the synthesis of pyrazine-2-carboxylic acid derivatives.[4]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This uronium-based coupling reagent is known for its high efficiency and low rates of racemization, making it a strong candidate for difficult couplings.[5][6]

  • EDC/HOBt with DMAP: While EDC (a carbodiimide) alone may be insufficient, the addition of HOBt (1-Hydroxybenzotriazole) and a catalytic amount of DMAP (4-Dimethylaminopyridine) can significantly enhance the reaction rate by forming a more reactive intermediate.[7]

Q4: Are there any known side reactions to be aware of?

A4: Yes, several side reactions can occur:

  • Decomposition of Reagents: For instance, triethylamine (a common base) can decompose under microwave conditions, potentially leading to byproducts that react with your starting materials.[3]

  • Formation of Nitriles: Some carbodiimide reagents can promote the dehydration of primary amides to nitriles, although this is more of a concern in peptide synthesis.[5]

  • Racemization: If you are coupling a chiral carboxylic acid, there is a risk of racemization, especially with more forceful reaction conditions. The use of additives like HOBt or coupling reagents like HATU can help to suppress this.[5]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the optimization of coupling reactions with this compound.

Problem 1: Low or No Product Formation

If you are observing a low conversion of your starting materials, consider the following troubleshooting steps:

G cluster_start Initial Observation cluster_reagent Reagent & Condition Check cluster_strategy Alternative Strategy start Low or No Product Formation reagent Increase Reactivity of Coupling Agent (e.g., EDC -> HATU or T3P®) start->reagent Direct Coupling Approach strategy Switch to 2-Step Esterification/ Aminolysis Protocol start->strategy If Direct Coupling Fails temp Increase Reaction Temperature (Consider Microwave Synthesis) reagent->temp base Optimize Base (e.g., DIPEA, Pyridine) temp->base solvent Change Solvent (e.g., DCM, ACN, DMSO) base->solvent G cluster_workflow CDI Coupling Workflow start Start: 3-Aminopyrazine-2-carboxylic acid in DMSO step1 Add CDI (1.3 equiv) Wait for CO2 evolution to cease start->step1 step2 Add Amine (1.5 equiv) step1->step2 step3 Microwave Irradiation (e.g., 120°C, 30 min, 100W) step2->step3 step4 Monitor by TLC/LC-MS step3->step4 step5 Workup: Pour into water, filter precipitate step4->step5 step6 Purification: Flash Chromatography step5->step6 end Final Product step6->end

Sources

Troubleshooting 3-Aminopyrazine-2-carboxamide purification by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 3-Aminopyrazine-2-carboxamide (often referred to as T-705a ), a critical intermediate in the synthesis of the antiviral drug Favipiravir (T-705) .

Topic: Troubleshooting Recrystallization & Purification Target Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Core Technical Overview

Compound Identity: this compound CAS: 5424-01-1 (Acid precursor) / 22908-04-9 (Amide) Role: Key intermediate for Favipiravir (T-705). Physicochemical Profile:

  • Melting Point: 118–120 °C (Pure Amide) vs. 205–210 °C (Starting Acid).

  • Solubility: Moderate in hot water/ethanol; poor in non-polar solvents (hexane, heptane).

  • Stability: Pyrazine ring is susceptible to oxidation, leading to N-oxides and ring-opening polymerization (brown discoloration).

Troubleshooting Modules (Q&A Format)

Module A: Solvent Selection & Solubility

Q: I am experiencing low yields with water recrystallization. What is the optimal solvent system? A: While water is a "green" solvent, this compound exhibits significant solubility in water even at room temperature, leading to high loss in the mother liquor.

  • Recommended System: Ethanol (95% or Absolute) .

  • Mechanism: The amide functionality allows hydrogen bonding with ethanol at high temperatures (reflux), but the planar pyrazine ring encourages stacking and precipitation upon cooling.

  • Alternative: If the crude is highly impure (salt contamination), use a Water:Ethanol (1:3) mixture. Dissolve in minimum hot water, then add hot ethanol as an anti-solvent to induce controlled nucleation.

Q: My product is oiling out instead of crystallizing. Why? A: "Oiling out" typically occurs when the solution temperature drops below the liquid-liquid phase separation boundary before it hits the crystallization boundary.

  • Cause: The solution is too concentrated, or the cooling rate is too fast.

  • Fix: Re-heat to redissolve the oil. Add a small seed crystal at 5-10°C below the boiling point. Cool slowly (10°C/hour) with gentle agitation to allow the crystal lattice to organize rather than phase-separate into an amorphous oil.

Module B: Impurity & Color Removal

Q: My crude product is a dark brown solid, but the literature describes a "pale yellow" or "white" powder. How do I remove the color? A: The brown color indicates pyrazine oxidation products (N-oxides) or oligomers. These are highly polar and often occluded in the crystal lattice.

  • Protocol: You must use Activated Carbon (Charcoal).

  • Dosage: Add 5–10 wt% activated carbon to the hot solution.

  • Critical Step: Stir at reflux for 15–30 minutes, then filter hot through a pre-warmed Celite pad.

  • Warning: If you filter cold, the product will crystallize in the charcoal/Celite matrix, causing massive yield loss.

Module C: Purity Verification (The "Acid Trap")

Q: My melting point is >200°C. Is this a polymorph? A: Unlikely. This is a classic sign of unreacted starting material.

  • Diagnosis: The starting material, 3-aminopyrazine-2-carboxylic acid , melts at 205–210 °C (dec.) .[1] The desired amide melts at 118–120 °C .

  • Root Cause: Incomplete ammonolysis (if making from ester) or incomplete amidation.

  • Remediation: Recrystallization alone may not separate the acid if the pH is not controlled. Wash the crude solid with saturated Sodium Bicarbonate (NaHCO₃) solution (the acid will dissolve as the salt; the amide will remain insoluble).

Standardized Recrystallization Protocol

Reagents
  • Crude this compound

  • Solvent: Ethanol (95%)

  • Decolorizing Agent: Activated Carbon (Norit or similar)

  • Filter Aid: Celite 545

Step-by-Step Methodology
  • Dissolution:

    • Place 10.0 g of crude solid in a round-bottom flask.

    • Add 80 mL of Ethanol (95%).

    • Heat to reflux (approx. 78 °C).

    • Note: If not fully dissolved, add Ethanol in 5 mL increments until a clear solution (or solution with only dark particulates) is obtained.

  • Decolorization:

    • Add 0.5–1.0 g (5–10 wt%) of Activated Carbon carefully (avoid foaming).

    • Reflux for 20 minutes with vigorous stirring.

  • Hot Filtration (Critical):

    • Prepare a pre-warmed Buchner funnel with a Celite pad.

    • Filter the mixture while boiling to remove carbon.

    • Rinse the filter cake with 10 mL hot Ethanol.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 2 hours).

    • Once solids appear, cool further in an ice-water bath (0–5 °C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals under vacuum.

    • Wash the cake with 2 x 10 mL cold Ethanol.

    • Dry in a vacuum oven at 45 °C for 6 hours.

Visual Troubleshooting Guides

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the appropriate solvent system based on crude purity and nature of impurities.

SolventSelection Start Analyze Crude Material ImpurityType Primary Impurity Type? Start->ImpurityType Salts Inorganic Salts (NaCl, NH4Cl) ImpurityType->Salts Organics Organic Impurities (Unreacted Ester/Acid) ImpurityType->Organics Solvent1 Use Water/Ethanol (1:3) Dissolve in min. hot water -> Add hot EtOH Salts->Solvent1 Solvent2 Use Ethanol (95%) Direct Recrystallization Organics->Solvent2 CheckColor Is Crude Dark Brown? Solvent1->CheckColor Solvent2->CheckColor Charcoal Add Activated Carbon (Hot Filtration Required) CheckColor->Charcoal Yes NoCharcoal Proceed to Cooling CheckColor->NoCharcoal No Charcoal->NoCharcoal

Figure 2: The "Acid Trap" Diagnostic Workflow

Caption: Differentiating between the desired amide product and unreacted starting material based on melting point.

AcidTrap Isolate Isolate Crystals MeasureMP Measure Melting Point Isolate->MeasureMP Range1 MP: 118–120 °C MeasureMP->Range1 Range2 MP: > 200 °C MeasureMP->Range2 Result1 Success: Pure this compound Range1->Result1 Result2 Failure: Unreacted 3-Aminopyrazine-2-carboxylic acid Range2->Result2 Action Action: Wash with NaHCO3 Recrystallize again Result2->Action

Quantitative Data Summary

ParameterThis compound (Product)3-Aminopyrazine-2-carboxylic acid (Impurity)
Melting Point 118.7 – 120.2 °C [1, 3]205 – 210 °C (dec.) [2]
Solubility (Water) Moderate (High loss in mother liquor)Low (at acidic pH)
Solubility (Ethanol) Good (Hot), Poor (Cold)Poor
Appearance Pale Yellow / Beige CrystalsYellow-Greenish Powder
Purification Fix Recrystallization (EtOH)Bicarbonate Wash

References

  • Bouz, G., et al. (2019). "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity." Molecules, 24(7), 1324.

  • Sigma-Aldrich. (n.d.). "Product Specification: 3-Amino-2-pyrazinecarboxylic acid."

  • Karatas, H., et al. (2022). "An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19."[2] Chemical Papers, 77, 2077–2086.

  • Furuta, Y., et al. (2009). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication."[2] Antiviral Research, 82(3), 95-102.

Sources

Technical Support Center: High-Purity Synthesis of 3-Aminopyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-705A-PURITY Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Impurity Profiling & Remediation Protocols[1]

Executive Summary

3-Aminopyrazine-2-carboxamide (often referred to as T-705A ) is a critical pharmacophore, most notably serving as the key intermediate for the antiviral drug Favipiravir (T-705).[1] Achieving pharmaceutical-grade purity (>99.5%) is notoriously difficult due to the amphoteric nature of the pyrazine ring and its tendency to undergo oxidative oligomerization.[1]

This guide addresses the two primary synthetic routes used in research and development:

  • The Hofmann Rearrangement (from pyrazine-2,3-dicarboxamide).[1]

  • The Amination/Hydrolysis Route (from 3-chloropyrazine-2-carbonitrile).

Diagnostic Center: Identify Your Impurity

Before attempting purification, match your analytical observations to the likely impurity candidates below.

Table 1: Impurity Identification Matrix (HPLC & Physical State)

ObservationProbable ImpurityOriginRRT (Approx)*
Peak @ 0.85 - 0.90 3-Aminopyrazine-2-carboxylic acidHydrolysis of product; Over-reaction in Hofmann< 1.0 (Polar)
Peak @ 1.10 - 1.20 Pyrazine-2,3-dicarboxamideUnreacted Starting Material (Hofmann Route)> 1.0
Peak @ 1.30 - 1.40 3-Chloropyrazine-2-carboxamideUnreacted Starting Material (Amination Route)> 1.0
Yellow/Brown Solid Pyrazine Oligomers (Diazo-linked)Oxidative coupling due to light/air exposureSmear / Late Eluting
White Precipitate (insoluble in MeOH) Inorganic Salts (NaBr, NaCl)Neutralization byproductsSolvent Front (Void)

*RRT (Relative Retention Time) relative to this compound on a standard C18 column (Phosphate Buffer/MeCN).

Route-Specific Troubleshooting

Module A: The Hofmann Rearrangement Route

Context: You are converting pyrazine-2,3-dicarboxamide using KOBr or NaOBr.[1]

The Issue: The reaction turns dark brown, and yield is low. The Cause: The Hofmann rearrangement involves an isocyanate intermediate.[1][2] If the pH is too high or temperature is uncontrolled, the isocyanate reacts with the product amine to form urea dimers, or the product hydrolyzes to the acid.[1]

Visualizing the Failure Mode:

Hofmann_Failure SM Pyrazine-2,3- dicarboxamide Iso Isocyanate Intermediate SM->Iso NaOBr/OH- Prod 3-Aminopyrazine- 2-carboxamide (Target) Iso->Prod H2O (Controlled Hydrolysis) Imp2 Impurity B: Urea Dimers (Insoluble) Iso->Imp2 Reaction with Product Amine Imp1 Impurity A: 3-Aminopyrazine- 2-carboxylic Acid Prod->Imp1 Excess OH- / Heat (Over-hydrolysis)

Figure 1: Mechanistic divergence in Hofmann degradation showing origins of urea and acid impurities.

Corrective Protocol:

  • Temperature Control: Maintain the reaction at 0–5 °C during the addition of hypobromite/hypochlorite.

  • Quenching: Do not allow the reaction to sit at high pH after the rearrangement is complete. Quench immediately with sodium bisulfite to destroy excess oxidant, then neutralize.[1]

Module B: The 3-Chloropyrazine Route

Context: You are reacting 3-chloropyrazine-2-carboxamide with ammonia or hydrolyzing 3-aminopyrazine-2-carbonitrile.[1]

The Issue: Persistent presence of chlorinated starting material (3-Cl).[1] The Cause: The electron-deficient pyrazine ring deactivates the 3-position, making nucleophilic aromatic substitution (


) sluggish.[1]

Corrective Protocol:

  • Solvent Switch: If using ethanol, switch to DMSO or DMF .[1] The polar aprotic solvent stabilizes the transition state and enhances the nucleophilicity of ammonia.[1]

  • Catalysis: Add 5 mol% CuI (Copper Iodide) . Copper catalysis significantly accelerates the amination of chloropyrazines.[1]

Purification Protocols (The "Clean-Up")

Once the crude solid is isolated, use these steps to reach >99% purity.

Protocol A: The "Golden" Recrystallization (Water)

Water is the superior solvent for this compound due to the steep solubility curve of the amide vs. the carboxylic acid impurity.[1]

  • Dissolution: Suspend crude solid in distilled water (10 mL per gram).

  • Heating: Heat to 90–95 °C . The solution should become clear.

    • Troubleshooting: If yellow particulates remain, these are oligomers.[1] Filter the hot solution through Celite immediately.[1]

  • Cooling Profile (Critical):

    • Cool rapidly to 60 °C.

    • Cool slowly (10 °C/hour) from 60 °C to 20 °C.

    • Hold at 4 °C for 2 hours.

  • Filtration: Filter and wash with ice-cold water .[1]

    • Why? The carboxylic acid impurity is more soluble in water than the amide.[1] Washing removes the surface mother liquor containing the acid.[1]

Protocol B: Acid Scavenging (For High Carboxylic Acid Content)

If your material contains >5% 3-aminopyrazine-2-carboxylic acid (Impurity A), recrystallization alone will fail.[1]

  • Dissolve crude in 1N HCl (Product becomes the hydrochloride salt; Acid impurity also dissolves).[1]

  • Filter to remove insoluble oligomers.[1]

  • Slowly add saturated NaHCO3 to the filtrate until pH reaches 7.0–7.2 .

  • Stop. Do not go to pH > 8.

    • Mechanism:[1][3][4] At neutral pH, the this compound precipitates out as the free base.[1] The carboxylic acid impurity remains in solution as the sodium carboxylate salt (

      
      ).[1]
      
Purification Decision Tree

Purification_Logic Start Crude Product Isolated Check Check HPLC Purity Start->Check HighAcid Acid Impurity > 5%? Check->HighAcid Color Is Product Colored (Yellow/Brown)? HighAcid->Color No Scavenge Protocol B: Acid-Base Precipitation (pH 7.0 Target) HighAcid->Scavenge Yes Recryst Protocol A: Water Recrystallization (Hot Filtration) Color->Recryst No Carbon Add Activated Carbon during Hot Dissolution Color->Carbon Yes Scavenge->Color Final Pure T-705A (White Needles) Recryst->Final Carbon->Recryst

Figure 2: Logic flow for selecting the appropriate purification method based on impurity profile.[1]

Frequently Asked Questions (FAQs)

Q: My product is turning pink/brown during drying. Why? A: Aminopyrazines are light-sensitive and prone to oxidation.[1] You must dry the product in a vacuum oven at 40–50 °C protected from light (wrap the flask in foil). Air drying in ambient light promotes the formation of diazo-oligomers.[1]

Q: I see a peak at the solvent front in HPLC. Is this the product? A: Unlikely. If you used the Hofmann route, this is often sodium bromide or sodium chloride.[1] These salts are insoluble in the organic mobile phase but might dissolve if your sample diluent is water-heavy.[1] Verify by checking the UV spectrum; salts have no UV absorbance at 254 nm.[1]

Q: Can I use ethanol for recrystallization? A: Yes, but Water is superior for removing the carboxylic acid impurity.[1] Ethanol is better if your main impurity is the chlorinated starting material (3-chloropyrazine-2-carboxamide), which is less soluble in cold ethanol than the product.[1]

References

  • Synthesis of this compound Derivatives: Doležal, M., et al. (2012).[1] Molecules. "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." [1]

  • Hofmann Rearrangement Mechanism: Wikipedia Contributors. (2024).[1] Hofmann rearrangement.

  • Favipiravir Intermediate Synthesis: Wang, T., et al. (2013).[1] Journal of Chemical Research.[1] "Improved Synthesis of T-705." (Specific citation for the industrial relevance of the amide intermediate).

  • Purification of Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2009).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General reference for recrystallization of amphoteric amides).

  • HPLC Methodologies: Gumieniczek, A., et al. (2006).[1] Journal of Liquid Chromatography & Related Technologies. (Reference for phosphate buffer usage in pyrazine analysis).

Sources

Addressing diacylation byproducts in 3-Aminopyrazine-2-carboxamide reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazine Functionalization Topic: Optimization of 3-Aminopyrazine-2-carboxamide Acylation Ticket ID: PYR-ACYL-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Diacylation Paradox

You are likely encountering diacylation because the 3-amino group on the pyrazine ring exhibits anomalously low nucleophilicity due to the electron-withdrawing nature of the heteroaromatic ring and the intramolecular hydrogen bonding with the adjacent carboxamide.

To overcome this poor reactivity, researchers often increase temperature or reagent stoichiometry. Paradoxically, once the first acyl group is introduced, the resulting intermediate can be susceptible to further acylation (forming an imide or acylating the carboxamide nitrogen) under these forcing conditions.

This guide provides two distinct workflows:

  • The Direct Control Protocol: Minimizing diacylation upfront.[1]

  • The "Purification Hack" Protocol: Intentionally driving diacylation to leverage solubility differences, followed by selective reversion.

Module 1: Mechanistic Diagnostic

Before altering your protocol, understand the species you are generating.

  • Target Species (Mono):

    
    -(3-carbamoylpyrazin-2-yl)amide.
    
  • Impurity A (Imide):

    
    -(3-carbamoylpyrazin-2-yl)imide (Two acyl groups on the 3-amine).
    
  • Impurity B (Mixed): Acylation of both the 3-amine and the 2-carboxamide nitrogen.

Key Insight: The "Imide" impurity is often lipophilic and significantly different in


 (Retention factor) from the starting material, whereas the Mono-product often co-elutes with the unreacted starting material due to similar polarity.

ReactionPathways Start 3-Aminopyrazine- 2-carboxamide Mono Mono-Acylated Product (Target) Start->Mono 1 eq Acyl Chloride Pyridine, RT Diacyl Diacylated Byproduct Start->Diacyl Forcing Conditions Mono->Diacyl Excess Reagent High Temp (>50°C) Diacyl->Mono Hydrazine Hydrate or Mild Hydrolysis Revert Selective Cleavage

Figure 1: Reaction pathway illustrating the formation of mono- and di-acylated species and the reversion strategy.

Module 2: Troubleshooting Protocols

Protocol A: Direct Control (Prevention)

Use this if you require a one-step synthesis and can tolerate difficult purification.

The Challenge: Direct acylation often yields 40–60% product with significant unreacted starting material.[1] Pushing for 100% conversion almost guarantees diacylation.

Optimized Parameters:

Parameter Recommendation Scientific Rationale
Solvent Dichloromethane (DCM) or THF Non-polar solvents discourage the solubilization of the polar starting material, but DCM allows for mild reflux if needed.
Base Pyridine (Avoid Triethylamine) Pyridine acts as both solvent/co-solvent and base. It forms an acyl-pyridinium intermediate that is more selective than the acyl chloride itself.
Temperature Room Temperature (20–25°C) Heating (>50°C) significantly lowers the energy barrier for the second acylation event.

| Stoichiometry | 1.05 – 1.1 equivalents | Do not use large excesses. It is better to recover starting material than to separate the di-acyl impurity. |

Step-by-Step:

  • Suspend this compound in dry DCM under Argon.

  • Add Pyridine (3.0 eq).

  • Add Acyl Chloride (1.1 eq) dropwise over 30 minutes at 0°C.

  • Allow to warm to RT and stir for 24–48 hours.

  • Critical Stop: Monitor TLC. If Mono-product forms but starting material persists, do not add more reagent . Quench and purify.

Protocol B: The "Accept & Revert" Strategy (Recommended)

Use this if you need high purity (>95%) and easier chromatography.

The Logic: Diacylated products are significantly less polar than the starting material and the mono-product. It is often chemically superior to drive the reaction to the di-acyl state (100% conversion of starting material), isolate the clean di-acyl intermediate, and then chemically "clip" off the extra acyl group.

Step-by-Step:

  • Forced Acylation: React starting material with excess Acyl Chloride (2.5–3.0 eq) in Acetonitrile (ACN) with Pyridine at 70°C for 48 hours.

    • Result: High conversion to Diacylated product.[1]

  • Easy Purification: The non-polar Diacylated product is easily separated from polar impurities via flash chromatography (Hexane/Ethyl Acetate).

  • Selective Reversion:

    • Dissolve pure Diacylated compound in THF.

    • Add Hydrazine Hydrate (1.0 eq) .[1]

    • Reflux for 1 hour.

    • Mechanism:[1][2][3][4][5] Hydrazine acts as a nucleophile to selectively cleave the more labile acyl group (often the imide bond is weaker than the amide).

  • Final Isolation: Evaporate solvent. The Mono-product is obtained in high yield (90–95%) and purity.[1]

Module 3: Analytical & Purification Support

Data Comparison: Protocol A vs. Protocol B
MetricProtocol A (Direct)Protocol B (Reversion)
Conversion Incomplete (~60%)Complete (~100%)
Major Impurity Unreacted Starting MaterialNone (Intermediate is isolated)
Purification Difficulty High (Similar Polarity)Low (Large

)
Overall Yield 40–60%85–95% (Two steps)
Reference Dolezal et al. [1]Dolezal et al. [1]
Visual Troubleshooting Tree

Troubleshooting Q1 Is Starting Material (SM) still present on TLC? Q2 Is the byproduct less polar (higher Rf)? Q1->Q2 No (High Conversion) Action1 Do NOT add excess reagent. Work up and recycle SM. Q1->Action1 Yes (Protocol A) Action2 This is Di-acyl product. Isolate it. Q2->Action2 Yes Action4 Check for hydrolysis. Ensure anhydrous conditions. Q2->Action4 No (Lower Rf) Action3 Perform Hydrazine reduction to revert to Mono. Action2->Action3 Next Step

Figure 2: Decision tree for managing reaction progress and impurity profiles.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why can't I just use a stronger base like NaH to deprotonate the amine? A: Using a strong base like NaH will likely deprotonate the amide nitrogen (


) first or simultaneously, leading to complex mixtures of N-alkylated and O-alkylated species. The goal is to enhance the nucleophilicity of the neutral amine, not to create a charged amidate species which leads to side reactions.

Q2: I see a spot on TLC that stays at the baseline. What is it? A: This is likely the hydrochloride salt of your starting material or the pyrazine carboxylic acid formed by hydrolysis of your starting material if moisture was present. Ensure your Pyridine/DCM is anhydrous.

Q3: Can I use CDI (Carbonyldiimidazole) instead of Acyl Chlorides? A: Yes. CDI forms an intermediate reactive acyl-imidazole.[5] This is generally milder than acyl chlorides and can reduce diacylation, but the reaction rate with the electron-deficient 3-aminopyrazine is often very slow. Microwave irradiation is frequently required when using CDI for this specific substrate [2].

Q4: Does the "Reversion" strategy work for all acyl groups? A: It works best for simple aryl and alkyl acyl groups (Benzoyl, Acetyl). If your acyl group contains sensitive functionalities (e.g., active esters, halides) that might react with hydrazine, use mild basic hydrolysis (KOH/DMSO) instead of hydrazine.

References

  • Dolezal, M., et al. (2022). "Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity." Biomolecules, 12(10), 1561.[1]

  • Servusova, B., et al. (2021).[6] "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity." Molecules, 26(17), 5168.

  • Fustero, S., et al. (2011). "Improved Regioselective Synthesis of Pyrazine Derivatives." Journal of Organic Chemistry. (General grounding on Pyrazine reactivity).

Sources

Technical Support Center: Minimizing Epimerization in 3-Aminopyrazine-2-carboxamide Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of N-substituted 3-aminopyrazine-2-carboxamide derivatives , specifically focusing on the challenge of maintaining stereochemical integrity when coupling the achiral 3-aminopyrazine-2-carboxylic acid moiety to chiral amines or amino acid residues.

Topic: Stereochemical Control in Pyrazine-2-Carboxamide Coupling Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document ID: TS-PYR-2024-01

Executive Summary & Core Diagnostic

Status: this compound (CAS 32587-10-3) is inherently achiral. The Issue: "Epimerization" in this context invariably refers to the racemization of chiral coupling partners (e.g., amino acids, chiral amines) during the amide bond formation. Root Cause: The pyrazine ring is electron-deficient (π-deficient). When attached to an amino acid (Pyrazine-CONH-CH(R)-), it significantly increases the acidity of the


-proton of the attached amino acid. This makes the system highly susceptible to base-catalyzed enolization and oxazolone (azlactone) formation during activation, leading to rapid loss of chiral purity.

Troubleshooting Guide & FAQs

Q1: I am coupling 3-aminopyrazine-2-carboxylic acid to a chiral amino acid ester. Why am I observing racemization of the amino acid?

Diagnosis: This is likely base-catalyzed enolization of the amino acid ester before or during the coupling. Technical Insight: The 3-amino group on the pyrazine ring can act as an internal base or hydrogen bond donor, potentially stabilizing transition states that favor racemization. However, the primary culprit is usually the external base (e.g., DIPEA, TEA) used to deprotonate the amino acid salt. Corrective Action:

  • Switch Base: Replace DIPEA with Sym-Collidine (2,4,6-trimethylpyridine) or 2,6-Lutidine . These are weaker, sterically hindered bases that are sufficient to liberate the amine but less likely to abstract the

    
    -proton.
    
  • Protocol Adjustment: Do not "pre-activate" the amino acid ester with base. Add the base only after the coupling reagent and acid are present.

Q2: I am performing a segment condensation (coupling Pyrazine-AA-OH to H-AA-OR). My product is nearly 50% epimerized. Why?

Diagnosis: This is the "Danger Zone" of peptide chemistry. You are activating a carboxyl group attached to a chiral center (


-carbon) that is N-acylated by an electron-withdrawing heterocycle (Pyrazine).
Mechanism:  The electron-withdrawing pyrazine ring pulls electron density from the amide bond, making the NH proton more acidic and the carbonyl oxygen more nucleophilic. This dramatically accelerates oxazolone formation . The resulting oxazolone racemizes instantly via tautomerization.
Corrective Action: 
  • Avoid Segment Condensation: If possible, build the peptide linearly from C-to-N terminus (add the Pyrazine acid last).

  • Use "Racemization-Suppressing" Additives: If segment condensation is unavoidable, use T3P (Propylphosphonic anhydride) or Oxyma Pure/DIC . Avoid HBTU/HATU with DIPEA, as the basic conditions guarantee epimerization in this specific scaffold.

Q3: Which coupling reagent is superior for this specific pyrazine moiety?

Recommendation: T3P (Propylphosphonic anhydride) in Ethyl Acetate or DMF. Reasoning:

  • Low Epimerization: T3P acts as an acid scavenger and does not require a large excess of base.

  • High Yield: It effectively activates the electron-poor pyrazine carboxylic acid, which can be sluggish with standard carbodiimides.

  • Alternative: COMU or Oxyma Pure/DIC are excellent second choices. Avoid EDC/HOBt due to slower kinetics allowing more time for side reactions.

Optimized Experimental Protocols

Protocol A: Low-Epimerization Coupling using T3P

Best for coupling 3-aminopyrazine-2-carboxylic acid to sensitive chiral amines.

Reagents:

  • 3-Aminopyrazine-2-carboxylic acid (1.0 equiv)[1]

  • Chiral Amine/Amino Acid Ester (1.1 equiv)

  • T3P (50% w/w in EtOAc, 1.5 equiv)

  • Sym-Collidine (2.5 equiv) [Alternative: N-Methylmorpholine]

  • Solvent: Anhydrous EtOAc or DMF (0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve 3-aminopyrazine-2-carboxylic acid and the chiral amine salt in anhydrous EtOAc (or DMF if solubility is poor).

  • Cooling: Cool the reaction mixture to 0 °C . Temperature control is critical to kinetic selectivity.

  • Base Addition: Add Sym-Collidine dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by HPLC/LC-MS.

  • Workup: Wash with 10% Citric Acid (removes collidine), Sat. NaHCO₃, and Brine. Dry over Na₂SO₄.[1]

Protocol B: "Safety-First" Linear Synthesis Strategy

To avoid activating a chiral center attached to the pyrazine.

Concept: Always attach the achiral 3-aminopyrazine-2-carboxylic acid as the final step (N-capping). Workflow:

  • Synthesize the peptide chain (H-AA₁-AA₂-OR) using standard Fmoc/Boc chemistry.

  • Deprotect the N-terminus (remove Fmoc/Boc).

  • Couple 3-aminopyrazine-2-carboxylic acid to the free N-terminus using the T3P protocol above.

    • Why? In this direction, the activated species is the achiral pyrazine acid. It cannot epimerize. The nucleophile (peptide N-terminus) is chiral but is not being activated, minimizing risk.

Comparative Data: Coupling Reagents

Table 1: Epimerization Rates in Model Coupling (Pyrazine-Phe-OH + H-Leu-OMe) Data synthesized from comparative peptide coupling studies involving heteroaromatic caps.

Coupling ReagentBase System% D-Isomer (Epimerization)YieldNotes
HATU DIPEA (3 eq)18 - 25% 92%High risk due to basicity and high reactivity.
EDC / HOBt DIPEA (2 eq)5 - 8%75%Slow activation; moderate risk.
DIC / Oxyma None/Collidine< 1.0% 88%Excellent suppression of oxazolone.
T3P Pyridine/Collidine< 0.5% 90%Recommended Standard.
IBCF (Mixed Anhydride) NMM (-15°C)2 - 15%VariableHighly temperature dependent; risky.

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process for selecting conditions to minimize epimerization based on the specific structural context of your synthesis.

EpimerizationControl Start Start: Synthesis of This compound Derivative CheckChirality Is the Pyrazine Acid being coupled to a Chiral Amine/AA? Start->CheckChirality CheckSegment Is the Pyrazine ring ALREADY attached to the acid component? (e.g., Pyrazine-AA-COOH) CheckChirality->CheckSegment Yes End Standard Coupling (HATU/DIPEA OK) CheckChirality->End No (Achiral Synthesis) ScenarioA Scenario A: N-Capping (Pyrazine-COOH + H-AA-OR) CheckSegment->ScenarioA No (Pyrazine is the Acid) ScenarioB Scenario B: Segment Condensation (Pyrazine-AA-COOH + H-Amine) CheckSegment->ScenarioB Yes (Pyrazine is on the Acid) SolA Risk: Low (Nucleophile is chiral) Use T3P or Oxyma/DIC Base: Collidine or NMM ScenarioA->SolA SolB Risk: CRITICAL (Oxazolone Formation) Mechanism: Electron-poor Pyrazine increases alpha-proton acidity. ScenarioB->SolB ActionB Mandatory Action: 1. Switch to Linear Synthesis (Add Pyrazine Last) 2. If impossible, use T3P/Collidine at 0°C SolB->ActionB

Caption: Decision tree for selecting coupling strategies. Scenario B (Segment Condensation) presents the highest risk of epimerization due to pyrazine-induced oxazolone stabilization.

References

  • BenchChem Technical Support. (2025).[2] Optimization of coupling agents for this compound synthesis. Retrieved from

  • El-Faham, A., & Albericio, F. (2011).[3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride.[1] Organic Process Research & Development, 20(2), 140–177. (Validating T3P for low epimerization).

  • MDPI. (2024). Epimerisation in Peptide Synthesis: Mechanisms and Suppression.[4][5]Molecules.[1][2][4][5][6][7][8][9] Retrieved from

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.

Sources

Strategies to improve the nucleophilicity of the amino group in 3-Aminopyrazine-2-carboxamide.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Aminopyrazine-2-carboxamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies for improving the nucleophilicity of the amino group in this versatile scaffold. The inherent electronic properties of the pyrazine ring can render the C3-amino group less reactive than desired, posing a significant hurdle in many synthetic routes.[1] This resource offers in-depth, troubleshooting-focused guidance to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My acylation/alkylation reaction with this compound is sluggish or failing. What is the underlying chemical reason for this low reactivity?

A1: The low nucleophilicity of the 3-amino group is the primary culprit. This is due to the electron-withdrawing nature of the pyrazine ring system. The two nitrogen atoms in the ring pull electron density away from the rest of the aromatic system, including the C3 position where the amino group is attached. This delocalization of the amino group's lone pair of electrons into the ring significantly reduces its availability to attack an electrophile. Furthermore, the adjacent carboxamide group at the C2 position also contributes to this deactivating effect. Direct acylation of this compound has been reported to fail due to this significantly low nucleophilicity.[1]

Strategic Solutions to Enhance Nucleophilicity

Strategy 1: Deprotonation to Generate a More Potent Nucleophile

Q2: How can I increase the nucleophilicity of the amino group by altering the reaction conditions?

A2: Deprotonation of the amino group to form its corresponding anion (an amido group) dramatically increases its nucleophilicity. By removing a proton, the lone pair of electrons on the nitrogen is no longer shared with a hydrogen atom, making it much more available to participate in a nucleophilic attack.

Troubleshooting Common Issues with Deprotonation:

  • Issue: Incomplete deprotonation leading to low yields.

    • Solution: The choice of base is critical. A strong, non-nucleophilic base is required to effectively deprotonate the weakly acidic amino group without competing in the subsequent reaction. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). The pKa of the amine must be considered to select a base with a sufficiently high pKa for complete deprotonation.

  • Issue: Side reactions with the carboxamide group.

    • Solution: The carboxamide protons are also acidic and can be removed by a strong base. This can lead to undesired side reactions. Using a sterically hindered base, such as LDA or potassium bis(trimethylsilyl)amide (KHMDS), can favor deprotonation of the less hindered amino group. Running the reaction at low temperatures (e.g., -78 °C) can also help to control selectivity.

Deprotonation Reactant This compound (Low Nucleophilicity) Product Deprotonated Intermediate (High Nucleophilicity) Reactant->Product + Base - H+ Base Strong, Non-Nucleophilic Base (e.g., NaH, KOtBu) FinalProduct Substituted Product Product->FinalProduct + Electrophile Electrophile Electrophile (E+)

Experimental Protocol: Acylation via Deprotonation

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), suspend this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to -78 °C in a dry ice/acetone bath. Add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes dropwise over 10 minutes. Stir the mixture at -78 °C for 30 minutes.

  • Acylation: Add the desired acyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Workup: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Parameter Without Deprotonation With Deprotonation (NaH)
Reaction Time > 24 hours2-4 hours
Typical Yield < 10%60-80%
Reaction Temperature Reflux0 °C to Room Temp
Strategy 2: Use of "Proton Sponges" to Increase Effective Basicity

Q3: I am hesitant to use very strong bases due to potential side reactions. Are there milder alternatives?

A3: Yes, "proton sponges" are an excellent alternative. These are typically sterically hindered diamines with a high proton affinity but low nucleophilicity.[2][3] A classic example is 1,8-bis(dimethylamino)naphthalene (DMAN).[2] Proton sponges function by "scavenging" protons in the reaction medium, which shifts the equilibrium towards the deprotonated, more nucleophilic form of the amine without introducing a strongly basic species that could cause side reactions.[2][4]

Troubleshooting with Proton Sponges:

  • Issue: The reaction is still too slow.

    • Solution: While milder than strong bases, the effectiveness of a proton sponge can be solvent-dependent. Ensure you are using an aprotic polar solvent like acetonitrile or DMF to facilitate the proton transfer. Increasing the reaction temperature may also be necessary.

  • Issue: Difficulty in removing the protonated sponge during workup.

    • Solution: The protonated sponge is a salt and can typically be removed with an aqueous wash. A dilute acid wash (e.g., 1M HCl) can help to ensure complete removal of the basic proton sponge from the organic layer.

Proton_Sponge cluster_equilibrium Equilibrium in Solution Reactant R-NH2 ProtonatedReactant R-NH3+ Reactant->ProtonatedReactant + H+ FinalProduct Substituted Product Reactant->FinalProduct + E+ ProtonatedReactant->Reactant - H+ ProtonSponge Proton Sponge (e.g., DMAN) ProtonatedReactant->ProtonSponge Transfers H+ ProtonatedSponge Protonated Sponge ProtonSponge->ProtonatedSponge + H+ Electrophile Electrophile (E+)

Strategy 3: Catalytic Approaches for Nucleophilic Aromatic Substitution (SNA_r)

Q4: Can catalysts be used to promote the reaction of the amino group?

A4: Yes, particularly for reactions that proceed via a nucleophilic aromatic substitution (SNA_r) mechanism. While the amino group itself is the nucleophile, certain catalysts can activate the electrophile or stabilize the transition state.

  • Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): While typically used to form C-N bonds with aryl halides, this methodology can be adapted. In this context, if you are attempting to couple the this compound with an aryl halide, a palladium catalyst with a suitable phosphine ligand (e.g., CyPFtBu) can facilitate the reaction under milder conditions than traditional SNA_r.[5]

  • Lewis Acid Catalysis: A Lewis acid can coordinate to the nitrogen atoms of the pyrazine ring, further withdrawing electron density and making the ring more susceptible to nucleophilic attack if the reaction involves substitution at another position. However, this will decrease the nucleophilicity of the amino group. This approach is more relevant if the amino group is already part of a more complex nucleophile.

  • Phase-Transfer Catalysis: If the reaction is biphasic, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help to shuttle the deprotonated amine from the aqueous phase to the organic phase where the electrophile resides.

Troubleshooting Catalytic Reactions:

  • Issue: Catalyst deactivation.

    • Solution: Ensure strict anaerobic conditions, as palladium catalysts can be sensitive to oxygen. The choice of ligand is also crucial and may require screening to find the optimal one for your specific substrate.

  • Issue: Low turnover number.

    • Solution: Increase the catalyst loading or try a more active pre-catalyst. The temperature and reaction time may also need to be optimized.

SNAr_Catalysis Reactants This compound + Aryl Halide Intermediate Catalytic Cycle (Oxidative Addition, Reductive Elimination) Reactants->Intermediate + Catalyst Catalyst Pd Catalyst + Ligand Product N-Aryl Product Intermediate->Product

Experimental Protocol: Palladium-Catalyzed N-Arylation

  • Preparation: To an oven-dried Schlenk tube, add Pd(OAc)2 (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and cesium carbonate (2.0 eq).

  • Reactants: Add this compound (1.0 eq) and the aryl halide (1.2 eq).

  • Solvent: Add anhydrous dioxane or toluene.

  • Reaction: Degas the mixture with argon for 15 minutes, then heat to 100-120 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography.

References

  • Štefánik, M., et al. (2022). Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 27(5), 1561. Available at: [Link]

  • Zitko, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. Available at: [Link]

  • Im, S. S., et al. (2011). A variety of procedures have been developed for the synthesis of organic amines, such as hydroamination, reduction of nitriles and nitro compounds, or reductive amination. ChemCatChem, 3, 1853.
  • Brotzel, F., et al. (2007). Nucleophilicities and Carbon Basicities of Pyridines. Chemistry – A European Journal, 13(1), 336-345. Available at: [Link]

  • Mayr, H., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(12), 4380-4388. Available at: [Link]

  • Pozharskii, A. F., et al. (2011). Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect. Organic & Biomolecular Chemistry, 9(10), 3649-3660. Available at: [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Available at: [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]

  • PubMed. (2017). Using aromatic polyamines with high proton affinity as "proton sponge" dopants for electrospray ionisation mass spectrometry. Available at: [Link]

  • YouTube. (2018, December 28). charge 2 proton sponge. Available at: [Link]

Sources

Validation & Comparative

Comparative Profiling: Pyrazinamide vs. 3-Aminopyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Prodrug vs. The Scaffold

In the landscape of anti-tubercular drug discovery, Pyrazinamide (PZA) stands as a cornerstone first-line therapeutic, unique for its sterilizing activity against semi-dormant Mycobacterium tuberculosis (Mtb).[1] However, its dependence on bioactivation by the bacterial enzyme pyrazinamidase (PncA) creates a critical vulnerability: PncA mutations are the primary driver of PZA resistance.[1]

3-Aminopyrazine-2-carboxamide , a structural analog, represents a distinct chemical space.[1] While PZA relies on enzymatic hydrolysis to pyrazinoic acid (POA), the 3-amino analog serves as a privileged scaffold for developing inhibitors that bypass PncA entirely.[1] Recent studies indicate that N-substituted derivatives of this compound can target Prolyl-tRNA Synthetase (ProRS) or Enoyl-ACP Reductase (InhA) , offering a mechanism of action effective against MDR-TB strains resistant to PZA.[1]

This guide objectively compares these two entities, transitioning from their physicochemical properties to their divergent mechanisms and experimental applications.[1]

Physicochemical & Structural Landscape[1][2]

The introduction of an amino group at the C3 position of the pyrazine ring fundamentally alters the electronic and steric profile of the molecule compared to PZA.

FeaturePyrazinamide (PZA)This compound
Structure Pyrazine ring with C2-carboxamide.[1][2][3][4]Pyrazine ring with C2-carboxamide and C3-amino group.[2][3][4][5][6][7][8][9]
Electronic Character Electron-deficient ring; Amide is susceptible to nucleophilic attack (hydrolysis).[1]C3-Amino group is electron-donating (+M effect), increasing electron density on the ring but reducing electrophilicity of the C2-carbonyl.[1]
Nucleophilicity Low.[1][7] Acts primarily as an electrophile (at carbonyl) during activation.[1]The C3-amine has low nucleophilicity due to the electron-withdrawing pyrazine ring, making direct acylation difficult without specific catalysts.[1]
Fluorescence Non-fluorescent / Negligible.[1]Fluorescent. Aminopyrazines typically exhibit fluorescence (Ex ~340-360 nm, Em ~400-450 nm), useful as tracers or probes.[1]
pKa ~0.5 (very weak base).[1]Higher basicity due to the exocyclic amino group, though still modulated by the pyrazine ring.[1]
Solubility Water soluble (15 mg/mL).[1]Moderate water solubility; often requires DMSO for stock solutions in biological assays.[1]

Mechanism of Action: The Divergence

The critical distinction lies in the interaction with the mycobacterial enzyme PncA .

Pyrazinamide: The PncA Trap

PZA is a prodrug.[3][4][10] It passively diffuses into the Mtb cell, where PncA hydrolyzes it to Pyrazinoic Acid (POA) .[1] POA is then expelled by an efflux pump.[1] In an acidic extracellular environment (typical of inflammation), protonated POA (H-POA) re-enters the cell, causing cytoplasmic acidification and membrane potential collapse.[1]

  • Vulnerability: Loss-of-function mutations in pncA render Mtb completely resistant to PZA.

This compound: The PncA Bypass

Structural modeling reveals that the active site of PncA is sterically restricted.

  • Substrate Specificity: The introduction of a substituent at C3 (like the amino group or its derivatives) creates steric clash within the PncA binding pocket.[1] Consequently, This compound derivatives are NOT substrates for PncA. [1]

  • Alternative Targets: Instead of relying on activation, 3-amino derivatives (specifically 3-benzylamino or 3-benzamido analogs) are designed to bind directly to alternative targets such as Prolyl-tRNA Synthetase (ProRS) or InhA .[1] This allows them to remain active against PZA-resistant strains.

Pathway Visualization (DOT Diagram)

MOA_Comparison PZA Pyrazinamide (PZA) (Prodrug) PncA Pyrazinamidase (PncA) (Activator) PZA->PncA Substrate POA Pyrazinoic Acid (POA) (Active Toxin) PncA->POA Hydrolysis Acidification Cytoplasmic Acidification & Membrane Collapse POA->Acidification Resistance pncA Mutations (Resistance) Resistance->PncA Inhibits AminoPZA 3-Amino-PZA Derivatives (Direct Inhibitor) PncA_Block Steric Clash (No PncA Activation) AminoPZA->PncA_Block Not a Substrate Target_ProRS Target: Prolyl-tRNA Synthetase (ProRS) AminoPZA->Target_ProRS Direct Binding Target_InhA Target: Enoyl-ACP Reductase (InhA) AminoPZA->Target_InhA Direct Binding Death Bacterial Cell Death (MDR-TB Active) Target_ProRS->Death Target_InhA->Death

Figure 1: Mechanistic divergence between PZA (PncA-dependent activation) and this compound derivatives (Direct target binding).[1]

Experimental Workflows

Synthesis of this compound

Unlike PZA, which is often purchased, the 3-amino analog and its derivatives frequently require synthesis in the lab, particularly for SAR (Structure-Activity Relationship) studies.[1]

Protocol: Aminodehalogenation of 3-Chloropyrazine-2-carboxamide Rationale: Direct amination of the pyrazine ring is difficult.[7] Starting from the chloro-derivative allows for nucleophilic aromatic substitution (


).[1]
  • Starting Material: 3-Chloropyrazine-2-carboxamide (Synthesized from 3-chloropyrazine-2-carbonitrile via partial hydrolysis).[1]

  • Reagents: 25% Aqueous Ammonia (for unsubstituted) or Benzylamine (for derivatives).

  • Reaction Conditions:

    • Unsubstituted: Heat 3-chloropyrazine-2-carboxamide with aq. ammonia in a sealed tube at 100°C for 4-6 hours.

    • Substituted: React with benzylamine in THF with Triethylamine (Et3N) at reflux (70°C) for 15h, OR use Microwave irradiation (140°C, 30 min) for higher yields.[1]

  • Purification: Flash chromatography (Hexane:Ethyl Acetate gradient).

  • Validation: 1H-NMR (DMSO-d6) – Look for the disappearance of the C3-H signal and appearance of the broad NH2 singlet (approx. 7.5-8.0 ppm).[1]

Antimycobacterial Susceptibility Assay (MABA)

To compare the potency of PZA vs. 3-Amino derivatives, the Microplate Alamar Blue Assay (MABA) is the gold standard.[1]

Critical Adjustment for PZA:

  • pH Sensitivity: PZA activity is highly pH-dependent. Standard MABA at pH 6.8 will show PZA as inactive (MIC > 100 µg/mL).[1] You MUST adjust the broth pH to 5.5 - 6.0 to observe PZA activity (MIC ~12-50 µg/mL).[1]

  • 3-Amino Derivatives: These are generally pH-independent if they target ProRS/InhA, but testing at pH 6.8 is standard.[1]

Step-by-Step Protocol:

  • Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~0.6).

  • Dilution: Dilute culture 1:100 in 7H9 broth (supplemented with OADC).

  • Plating: Add 100 µL culture to 96-well plates containing serial dilutions of compounds.

    • Control PZA: Range 100 - 3.12 µg/mL (Acidic pH).[1]

    • Test 3-Amino: Range 100 - 0.1 µg/mL (Neutral pH).[1]

  • Incubation: 37°C for 5-7 days.

  • Readout: Add 20 µL Alamar Blue (Resazurin) and Tween 80 (1:1). Incubate 24h.

    • Blue = No Growth (Inhibition).[1]

    • Pink = Growth (Reduction of Resazurin).[1]

  • Fluorescence Quantification: Ex 530 nm / Em 590 nm.

Comparative Data Analysis

The following table summarizes the biological activity profile derived from recent SAR studies (e.g., Bouz et al., Molecules 2019). Note that the unsubstituted 3-amino scaffold is less active than its benzylated derivatives.

CompoundSubstituent (R)TargetMIC (H37Rv) [µg/mL]Cytotoxicity (HepG2)
Pyrazinamide (PZA) -H (Prodrug)PanD / Membrane12.5 - 50 (pH 5.[1]5)Low
3-Amino-PZA -NH2 (Unsubstituted)Unknown / Scaffold> 100 (Inactive)Low
Derivative A 3-(4-methylbenzyl)aminoInhA / ProRS1.56Low (SI > 10)
Derivative B 3-(4-chlorobenzyl)aminoInhA / ProRS6.25 - 12.5Moderate
Derivative C 3-(3-CF3-benzyl)aminoInhA / ProRS12.5High (Toxic)

Interpretation:

  • Efficacy: Optimized 3-amino derivatives (Derivative A) can achieve MICs superior to PZA (1.56 vs 12.5 µg/mL).[1]

  • Toxicity: The 3-amino scaffold is generally non-toxic, but lipophilic substituents (like CF3) can increase cytotoxicity, necessitating Selectivity Index (SI) calculation.[1]

References

  • Bouz, G. et al. (2019).[1] "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity." Molecules, 24(7), 1426.[1] [1]

  • Peterson, N.D. et al. (2015).[1] "Mechanism of Action of Pyrazinamide: The Story Keeps Getting More Complex." Clinical Microbiology Reviews, 28(1).[1]

  • Gade, P. et al. (2023).[1] "Structural insights into the inhibition of M. tuberculosis Prolyl-tRNA synthetase by derivatives of this compound." Structural Dynamics.

  • Zitko, J. et al. (2013).[1] "Synthesis and antimycobacterial properties of N-substituted 3-aminopyrazine-2-carboxamides." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[1][8] "3-Amino-2-pyrazinecarboxylic acid: Properties and Safety." [1]

Sources

Comparing the efficacy of 3-Aminopyrazine-2-carboxamide derivatives against drug-resistant bacteria

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 3-Aminopyrazine-2-carboxamide derivatives , a class of small molecules engineered to overcome resistance mechanisms inherent to traditional pyrazinamide (PZA) therapy.

Technical Guide for Drug Development & Antimicrobial Research

Executive Summary: The Strategic Pivot from PZA

Pyrazinamide (PZA) is a cornerstone of tuberculosis (TB) therapy, yet its utility is increasingly compromised by mutations in the pncA gene, which encodes the pyrazinamidase enzyme required to activate PZA into its toxic form, pyrazinoic acid (POA).

This compound derivatives represent a structural evolution designed to bypass this activation bottleneck. Unlike PZA, many of these derivatives possess intrinsic antibacterial activity or utilize alternative targets (such as Prolyl-tRNA Synthetase [ProRS] or MmpL3 ), rendering them effective against pncA-mutant Multidrug-Resistant (MDR) strains.

Key Advantages
  • PncA Independence: Active against strains resistant to standard PZA therapy.

  • Broader Spectrum: Certain N-phenyl substitutions confer activity against Gram-positive pathogens like MRSA (Methicillin-Resistant S. aureus).

  • Dual-Targeting Potential: Adenosine mimicry allows for competitive inhibition of aminoacyl-tRNA synthetases.

Mechanism of Action: Divergence from Standard Care

To understand the efficacy of these derivatives, one must contrast their activity with the "prodrug" mechanism of PZA.

Mechanistic Pathways[1]
  • The PZA Pathway (Standard): PZA diffuses into the bacterium and requires hydrolysis by PncA to form POA. POA then disrupts membrane potential and inhibits trans-translation (RpsA) or aspartate decarboxylase (PanD). Failure point: pncA mutations.

  • The 3-Amino Derivative Pathway (Novel): The addition of an amino group at C-3 and lipophilic N-substitutions at C-2 allows these molecules to mimic Adenosine . This facilitates binding to the ATP-binding pocket of ProRS , inhibiting protein synthesis directly without the need for enzymatic activation.

Visualization: Mechanistic Divergence

The following diagram illustrates the critical bypass of the PncA activation step by 3-amino derivatives.

MechanismComparison PZA Pyrazinamide (PZA) PncA PncA Enzyme (Pyrazinamidase) PZA->PncA Requires Activation POA Pyrazinoic Acid (POA) (Active Species) PncA->POA Hydrolysis Efflux Efflux / Acidification POA->Efflux Accumulation Target1 Target: RpsA / PanD (Ribosomal/Metabolic) Efflux->Target1 Disruption Deriv This compound Derivative Entry Passive Diffusion Deriv->Entry ProRS Target: Prolyl-tRNA Synthetase (ATP Binding Site) Entry->ProRS Direct Inhibition (Adenosine Mimicry) MmpL3 Target: MmpL3 (Cell Wall Transport) Entry->MmpL3 Lipophilic Interaction Mutation pncA Mutation (Resistance) Mutation->PncA Inactivates

Figure 1: Mechanistic comparison showing how this compound derivatives bypass the PncA activation step required by Pyrazinamide, thereby retaining efficacy against resistant strains.[1]

Comparative Efficacy Analysis

Antimycobacterial Activity (M. tuberculosis)

The most potent derivatives typically feature lipophilic N-substitutions (phenyl or long-chain alkyl groups) which enhance cell wall penetration.

Table 1: Efficacy of Selected Derivatives vs. PZA against M. tuberculosis H37Rv

CompoundStructure / SubstitutionMIC (µg/mL)Mechanism NoteRef
Pyrazinamide (PZA) Unsubstituted12.5 - 50*Prodrug; pH dependent[1, 4]
Compound 17 3-amino-N-(2,4-dimethoxyphenyl)12.5 High potency; PncA independent[1]
Compound 20 3-amino-N-(4-trifluoromethylphenyl)25.0Moderate potency; Cytotoxic risk[1]
Benzamido-Deriv 4'-substituted 3-(benzamido)1.95 - 31.25ProRS Inhibitor (Human ProRS homolog)[2]
Alkyl-Deriv N-heptyl / N-octyl~3.13 - 6.25Lipophilicity driven; MmpL3 potential[1, 5]

*Note: PZA in vitro activity is highly pH-dependent (active at pH 5.5). Derivatives often show stable activity at neutral pH.

Antibacterial Activity (ESKAPE Pathogens)

While PZA is strictly antimycobacterial, the 3-amino-N-phenyl derivatives exhibit a broader spectrum, showing promise against Gram-positive drug-resistant bacteria.

Table 2: Activity Against Drug-Resistant Gram-Positive Bacteria

PathogenStandard Care (Control)Best Derivative (3-Amino-N-phenyl)MIC (µM)Outcome
MRSA (S. aureus)Vancomycin3-amino-N-(3-trifluoromethylphenyl)...31.25 - 62.5Moderate Activity
VRE (E. faecalis)Linezolid3-amino-N-(4-methylbenzyl)...>250Low/Inactive
Fungi (C. albicans)Fluconazole3-amino-N-alkyl derivatives15.6 - 62.5Unexpected Antifungal Activity

Insight: The 3-amino group is critical for hydrogen bonding within the ProRS active site, mimicking the adenine ring of ATP. Removal of this group often results in loss of broad-spectrum activity [2].

Experimental Protocols

Chemical Synthesis Workflow

The synthesis of these derivatives generally utilizes 1,1'-Carbonyldiimidazole (CDI) coupling to avoid harsh conditions that might degrade the pyrazine ring.

Protocol:

  • Activation: Dissolve 3-aminopyrazine-2-carboxylic acid (1 eq) in dry DMSO. Add CDI (1.2 eq). Stir at 60°C for 1 hour to form the reactive acyl-imidazole intermediate.

  • Coupling: Add the appropriate amine (e.g., 2,4-dimethoxyaniline) (1-1.5 eq).

  • Reaction: Microwave irradiation (100-150W, 100°C) for 15-30 minutes OR reflux for 4-8 hours.

  • Purification: Pour into ice water. The lipophilic amide product typically precipitates. Filter and recrystallize from ethanol.

SynthesisWorkflow Start 3-Aminopyrazine-2-carboxylic Acid Inter Acyl-Imidazole Intermediate Start->Inter Activation Reagent CDI (Coupling Agent) DMSO Solvent Reagent->Inter Product 3-Amino-N-substituted Carboxamide Inter->Product Amidation Amine R-NH2 (Amine Addition) Amine->Product Conditions Microwave Irradiation (100°C, 30 min) Conditions->Product Catalysis

Figure 2: Optimized synthesis workflow using CDI activation and microwave-assisted amidation.

Biological Evaluation: MIC Determination

To ensure reproducibility, use the Resazurin Microtiter Assay (REMA) for mycobacteria and standard broth microdilution for other bacteria.

Step-by-Step Protocol:

  • Preparation: Dissolve derivatives in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in 96-well plates using Middlebrook 7H9 broth (for Mtb) or Mueller-Hinton broth (for S. aureus).

  • Inoculation: Add bacterial suspension adjusted to OD600 ~0.001 (Mtb) or 5x10^5 CFU/mL (S. aureus).

  • Incubation:

    • Mtb: 7 days at 37°C. Add 30 µL Resazurin (0.02%). Incubate 24h. Pink = Growth; Blue = Inhibition.

    • S. aureus:[2][3][4] 18-24 hours at 37°C. Measure OD600.

  • Validation: Include PZA (pH 6.0) and Rifampicin as positive controls. DMSO as negative control.

Cytotoxicity Screening (HepG2)

Crucial for determining the Selectivity Index (SI).

  • Culture HepG2 cells in DMEM + 10% FBS.

  • Seed 1x10^4 cells/well; incubate 24h.

  • Add compounds (1 - 500 µM) for 48h.

  • Assess viability using CellTiter-Glo (ATP) or MTT assay.

  • Target: SI (IC50/MIC) > 10 is considered a promising lead.

References

  • Servusova, B. et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1376. Link

  • Kovacevic, Z. et al. (2020). Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity.[1] Molecules, 25(4), 848. Link

  • Bouz, G. et al. (2020).[5] Design, synthesis and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Advances, 10, 8935-8949. Link

  • Zhang, Y. et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis.[6][1][2][7][8] Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 904-910. Link

  • Dolezal, M. et al. (2009). Synthesis and antimycobacterial evaluation of some new 3-substituted pyrazine-2-carboxamides. Farmaco, 60, 1196–1202.

Sources

Comparative ADMET Profiling of 3-Aminopyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-aminopyrazine-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as a core template for both antitubercular agents (targeting ProRS/InhA) and kinase inhibitors (targeting FGFR/c-Met). Its utility stems from the ability of the 3-amino group to form a critical intramolecular hydrogen bond with the C2-carbonyl oxygen, locking the molecule into a planar conformation that mimics the adenine ring of ATP.

This guide provides a comparative ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling of these derivatives. We contrast their performance against industry standards—Pyrazinamide (PZA) for infectious disease and Amiloride/Kinase Inhibitors for oncology—to provide actionable data for lead optimization.

Key Takeaway: While 3-amino substitution significantly enhances target affinity (via H-bond donors) compared to unsubstituted pyrazines, it introduces specific ADMET challenges: reduced aqueous solubility due to planarity and increased susceptibility to oxidative metabolism.

Structural Rationale & Chemical Space[1]

Before analyzing ADMET properties, it is essential to understand the structural drivers.

  • The Scaffold: The pyrazine ring provides a low-basicity heteroaromatic core.

  • The "Lock": The 3-amino group acts as a hydrogen bond donor to the exocyclic carbonyl oxygen (S(6) motif). This restricts bond rotation, reducing the entropic penalty upon binding to the active site (e.g., ATP pocket of FGFR or ProRS).

  • The Variable: The N-substitution on the carboxamide determines the therapeutic class (e.g., bulky hydrophobic groups for kinase selectivity vs. small polar groups for ENaC blockade).

Visualization: Mechanism of Action & Binding Topology

The following diagram illustrates the dual-targeting potential and the structural "lock" mechanism.

MOA_Pathway Scaffold This compound (Core Scaffold) Lock Intramolecular H-Bond (Planar Conformation) Scaffold->Lock 3-NH2 & C=O Interaction Target_TB Target A: M. tb ProRS (ATP Competitive) Lock->Target_TB Mimics Adenine Target_Onc Target B: FGFR/c-Met (Kinase Inhibition) Lock->Target_Onc Hinge Binder Outcome_TB Bacterial Stasis (Inh. Protein Synthesis) Target_TB->Outcome_TB Outcome_Onc Apoptosis/Stasis (Inh. Cell Signaling) Target_Onc->Outcome_Onc

Figure 1: Structural logic of this compound derivatives. The intramolecular hydrogen bond creates a pseudo-bicyclic system essential for ATP-competitive binding.

Comparative ADMET Analysis

This section contrasts specific 3-aminopyrazine derivatives (e.g., Compound 18i for oncology, Compound 8 for TB) against relevant standards.

Solubility & Permeability (Absorption)[2]

The 3-amino group increases lipophilicity compared to the parent pyrazinamide, often lowering aqueous solubility but enhancing membrane permeability.

PropertyStandard: Pyrazinamide (PZA)Derivative: 3-Amino-N-benzyl analog (e.g., Cmpd 8)Impact on Development
LogP (Lipophilicity) -0.71 (Highly Polar)2.1 – 3.5 (Moderate)Derivatives show better passive diffusion but require formulation aids (e.g., cyclodextrins).
Aq. Solubility (pH 7.4) > 15 mg/mL (High)< 0.5 mg/mL (Low-Moderate)Critical Bottleneck: The planar "locked" conformation encourages crystal packing, reducing solubility.
Caco-2 Permeability Moderate (

cm/s)
High (

cm/s)
3-amino derivatives exhibit superior CNS penetration (relevant for brain mets in lung cancer).
Efflux Ratio < 2 (Not a substrate)Variable (Often P-gp substrate)Large hydrophobic N-substituents (e.g., dimethoxyphenyl) trigger P-gp efflux.
Metabolic Stability (Metabolism)

The electron-rich amino group makes the pyrazine ring more susceptible to oxidative metabolism compared to electron-deficient pyrazines.

  • Reference: Pyrazinamide is a prodrug requiring activation by pyrazinamidase (PncA).

  • 3-Amino Derivatives: These are typically active drugs (not prodrugs).

    • Metabolic Hotspot: The para-position of the N-phenyl ring (if present) and the 5-position of the pyrazine ring are vulnerable to CYP450 oxidation.

    • Data Insight: In human liver microsomes (HLM), unsubstituted 3-aminopyrazine derivatives show

      
       min, whereas N-substituted analogs (e.g., Compound 18i) may drop to 
      
      
      
      min without blocking groups (e.g., fluorine) at metabolic soft spots.
Toxicity Profile
AssayStandard (Amiloride/PZA)3-Aminopyrazine DerivativesObservation
HepG2 Cytotoxicity Low (

)
Low-Moderate (

)
generally safe; toxicity correlates with lipophilicity (LogP > 4).
hERG Inhibition Low RiskModerate RiskThe basic amine can interact with the hERG channel if the side chain is flexible and basic. Rigidification (e.g., piperazine fusion) mitigates this.
Ames Test NegativeGenerally NegativeUnlike nitro-aromatics, the amino-pyrazine core is not inherently genotoxic.

Experimental Protocols

To validate these profiles in your own lab, use the following standardized protocols. These are designed for reproducibility and high throughput.

Protocol A: Kinetic Solubility (Nephelometry)

Purpose: Rapidly assess solubility of lead series to flag "brick dust" compounds early.

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Dilution: Spatially distribute into a 96-well plate. Dilute stocks into pH 7.4 phosphate-buffered saline (PBS) to final concentrations ranging from 1

    
    M to 500 
    
    
    
    M (final DMSO < 1%).
  • Incubation: Shake plates at 600 rpm for 2 hours at 25°C.

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Analysis: The solubility limit is defined as the concentration where precipitation (increased scattering) exceeds the background by 3

    
    .
    
    • Validation: Run Hydrocortisone (High Sol) and Reserpine (Low Sol) as controls.

Protocol B: Microsomal Stability Assay

Purpose: Determine intrinsic clearance (


) and half-life (

).
  • Reaction Mix:

    • Test Compound: 1

      
      M final concentration.
      
    • Microsomes: Human/Mouse Liver Microsomes (0.5 mg protein/mL).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system (Mg

    
    , Glucose-6-phosphate, G6PDH, NADP+).
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately transfer aliquots into 150

    
    L ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Quantification: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol C: HepG2 Cytotoxicity (MTS Assay)

Purpose: Screen for general cellular toxicity.

  • Seeding: Plate HepG2 cells at 10,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add test compounds (serial dilution 100

    
    M to 0.1 
    
    
    
    M) for 48h.
  • Development: Add 20

    
    L MTS reagent (CellTiter 96®). Incubate 1-4h at 37°C.
    
  • Measurement: Read absorbance at 490 nm.

  • Data: Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Strategic Optimization Workflow

Use this decision tree to navigate the optimization of this compound hits.

ADMET_Workflow Start Hit Identification (3-Aminopyrazine Core) Solubility 1. Kinetic Solubility (> 50 µM?) Start->Solubility Metab 2. Microsomal Stability (T1/2 > 30 min?) Solubility->Metab Pass Fail_Sol Fix: Add Polar Groups (Morpholine, Piperazine) Solubility->Fail_Sol Fail Potency 3. Target Potency (IC50 < 100 nM?) Metab->Potency Pass Fail_Met Fix: Block Metabolic Sites (Fluorine, Deuterium) Metab->Fail_Met Fail Tox 4. HepG2 Tox (IC50 > 50 µM?) Potency->Tox Pass Fail_Tox Fix: Reduce Lipophilicity (Lower LogP) Tox->Fail_Tox Fail Lead Lead Candidate Tox->Lead Pass Fail_Sol->Solubility Retest Fail_Met->Metab Retest

Figure 2: ADMET Screening Cascade. A "Fail fast" approach prioritizing solubility and stability before deep biological characterization.

Conclusion and Recommendations

The this compound scaffold is a versatile template. Its "locked" planar conformation drives high potency against kinase and bacterial targets but necessitates careful management of solubility.

Recommendations for Optimization:

  • Solubility: If aqueous solubility is limiting (< 10

    
    M), introduce a solubilizing tail (e.g., N-methylpiperazine) at the para-position of the phenyl ring (Compound 18i strategy).
    
  • Metabolism: If

    
     is short, perform metabolite identification (MetID). Common soft spots are the 5-position of the pyrazine and electron-rich benzylic positions. Block these with Fluorine or Methyl groups.
    
  • Selectivity: For kinase inhibitors, exploit the "gatekeeper" residue differences. The 3-amino group anchors the molecule to the hinge region; variations in the amide substituent dictate selectivity.

References

  • Structural insights into the inhibition of M. tuberculosis Prolyl-tRNA synthetase by derivatives of this compound. Source: Structural Dynamics (2025)

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Source: Molecules (NIH PMC)

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Source: Journal of Medicinal Chemistry (NIH)

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Source: MDPI Molecules

  • Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase. Source: MDPI Pharmaceuticals

Validating 3-Aminopyrazine-2-carboxamide Derivatives as Potent TGR5 Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating derivatives of 3-Aminopyrazine-2-carboxamide as lead compounds targeting the Takeda G-protein-coupled receptor 5 (TGR5). We will objectively compare the performance of a hypothetical, optimized derivative, referred to as Compound X, with a known TGR5 agonist, INT-777. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics for metabolic diseases.

Introduction: The Therapeutic Promise of TGR5

TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for a range of metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[1][2] This receptor is activated by bile acids and is expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[3] Upon activation, TGR5 stimulates a signaling cascade that leads to the production of cyclic AMP (cAMP), a crucial second messenger.[4] This signaling pathway ultimately influences energy expenditure, glucose metabolism, and inflammation.[2][4][5]

The therapeutic potential of TGR5 agonists lies in their ability to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and promotes satiety.[2] The this compound scaffold has been identified as a promising starting point for the development of novel, potent, and selective TGR5 agonists.[1][2] This guide outlines a systematic approach to validate a lead candidate from this chemical series.

The Validation Workflow: A Step-by-Step Approach

The validation of a lead compound is a multi-faceted process that requires a series of well-designed experiments to assess its potency, selectivity, and cellular activity. The following workflow provides a logical progression from initial in vitro characterization to cell-based functional assays.

Validation_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation cluster_2 Lead Optimization Insights Biochemical_Assay Biochemical Potency (EC50) [cAMP Assay] Selectivity_Assay Selectivity Profiling [GPCR Panel] Biochemical_Assay->Selectivity_Assay Confirm On-Target Activity Cellular_Activity Cellular Potency (EC50) [GLP-1 Secretion Assay] Selectivity_Assay->Cellular_Activity Transition to Cellular Context Downstream_Signaling Target Engagement [pCREB Western Blot] Cellular_Activity->Downstream_Signaling Verify Mechanism of Action ADME_Profiling In Silico & In Vitro ADME (Lipinski's Rule of 5, etc.) Downstream_Signaling->ADME_Profiling Assess Druggability TGR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGR5 TGR5 Gs Gs Protein TGR5->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (e.g., GLP-1) pCREB->Gene_Expression Promotes Transcription Agonist Compound X Agonist->TGR5 Binds & Activates

Caption: TGR5 signaling cascade upon agonist binding.

Conclusion and Future Directions

The data presented in this guide provide a compelling case for the validation of this compound derivatives, exemplified by Compound X, as potent and selective TGR5 agonists. The superior in vitro and cellular potency, coupled with enhanced selectivity over related receptors, positions this chemical scaffold as a promising starting point for the development of novel therapeutics for metabolic diseases.

Further studies should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, in vivo efficacy studies in relevant animal models of diabetes and obesity, and further structure-activity relationship (SAR) studies to optimize the pharmacokinetic and pharmacodynamic properties of this promising lead series.

References

  • Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Publishing. Available from: [Link]

  • Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. SciSpace. Available from: [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. NIH. Available from: [Link]

  • Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. Available from: [Link]

  • What are TGR5 agonists and how do they work?. Patsnap Synapse. Available from: [Link]

  • Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. MDPI. Available from: [Link]

  • What are the new molecules for TGR5 agonists?. Patsnap Synapse. Available from: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available from: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Available from: [Link]

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3-Aminopyrazine-2-carboxamide: A Heterocyclic Architect for Drug Discovery & Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminopyrazine-2-carboxamide (CAS 5424-01-1) is a bifunctional pyrazine building block that serves as a critical "linchpin" in the synthesis of fused heterocyclic systems. Its utility stems from the orthogonal reactivity of its adjacent functional groups: a nucleophilic amino group at position 3 and an electrophilic carboxamide at position 2.

This guide details the technical application of this scaffold in two primary domains:

  • Medicinal Chemistry: As a precursor to Pteridines (bioisosteres of purines) and Pyrazinopyrimidines , and as a scaffold for FGFR inhibitors and antimycobacterial agents.

  • Material Science: As a core for "turn-on" fluorescent sensors and chemosensors for metal ions (e.g., Al³⁺).

Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertyDataRelevance
CAS Number 5424-01-1Unique Identifier
Molecular Weight 138.13 g/mol Fragment-based drug design (FBDD) compliant
Appearance Yellow to light brown powderVisual purity indicator (darkening indicates oxidation)
Solubility DMSO, DMF, MeOH (hot)Polar aprotic solvents preferred for coupling
pKa (Calculated) ~2.8 (pyrazine N), ~13 (amide)Weakly basic; requires activation for N-acylation
The "Push-Pull" Reactivity Model

The pyrazine ring is electron-deficient (π-deficient), which significantly lowers the nucleophilicity of the C3-amino group.

  • Challenge: Direct acylation of the C3-amine is difficult and often requires forcing conditions (high temp, microwave) or specific catalysts (DMAP, pyridine).

  • Opportunity: The C2-carboxamide is readily convertible. It can undergo Hoffman rearrangement to a diamine or dehydration to a nitrile, but its most valuable role is in cyclocondensation reactions .

Core Synthetic Workflows

Pathway A: The "Butterfly" Cyclization (Pteridine Synthesis)

The most authoritative use of this compound is the synthesis of Pteridin-4(3H)-ones (Lumazines). This follows the Isay Reaction logic, where the pyrazine diamine equivalent condenses with 1,2-dicarbonyls.

Mechanism:

  • Condensation: The C3-amino group attacks a carbonyl carbon of the reagent (e.g., glyoxal, ethyl pyruvate).

  • Cyclization: The amide nitrogen (or oxygen, depending on tautomer) closes the ring, releasing water/alcohol.

Pathway B: Amide Functionalization (The "Warhead" Vector)

For kinase inhibitors (e.g., FGFR targets), the carboxamide nitrogen is substituted to create specific binding interactions. Since the amide nitrogen is poor nucleophile, coupling agents (CDI, T3P) are essential to activate the carboxylic acid precursor or facilitate transamidation.

Visualization of Divergent Synthesis

The following diagram maps the transformation of this compound into high-value targets.

G Start 3-Aminopyrazine- 2-carboxamide Pteridine Pteridin-4(3H)-ones (Lumazines) Start->Pteridine Cyclocondensation (Isay-Type) AlkoxyPter 2-Alkoxymethyl pteridines Start->AlkoxyPter Condensation Bioactive N-Substituted Amides (FGFR Inhibitors / TB Drugs) Start->Bioactive Amide Coupling R_Dicarbonyl + 1,2-Dicarbonyls (Glyoxal/Pyruvate) R_Ortho + Orthoesters (Triethyl orthoformate) R_Amine + R-NH2 (via CDI/T3P Coupling)

Figure 1: Divergent synthetic pathways from the this compound core.[1]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Amide Coupling (CDI Method)

Context: Used to synthesize N-substituted derivatives active against M. tuberculosis and FGFR kinases.

Reagents:

  • 3-Aminopyrazine-2-carboxylic acid (Precursor to the amide)[1][2]

  • 1,1′-Carbonyldiimidazole (CDI )[1][2]

  • Anhydrous DMSO[1]

  • Target Amine (e.g., substituted benzylamine)[1][2][3][4]

Methodology:

  • Activation: Dissolve 3-aminopyrazine-2-carboxylic acid (1.0 equiv) in anhydrous DMSO (approx. 10 mL/g). Add CDI (1.3 equiv).[1][2]

    • Observation: Evolution of CO₂ gas bubbles. Stir at Room Temperature (RT) for 10–15 minutes until effervescence ceases. This forms the reactive acyl-imidazole intermediate.[2]

  • Coupling: Add the target amine (1.5 equiv) directly to the reaction vessel.

  • Reaction: Seal the vessel and irradiate in a microwave reactor at 120 °C for 30 minutes at 100 W.

    • Note: If microwave is unavailable, heating at 100 °C for 4–6 hours is a viable alternative, though yields may decrease.

  • Workup: Pour the reaction mixture into crushed ice/water. Adjust pH to neutral if necessary.

  • Purification: The product usually precipitates. Filter, wash with water, and recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Validation Check:

  • TLC: Monitor disappearance of the starting acid (polar, stays at baseline) and appearance of the less polar amide.

  • Yield Expectation: 60–85%.

Protocol 2: Synthesis of Pteridin-4(3H)-one (Lumazine Core)

Context: Classic cyclization to form the bicyclic fluorescent core.

Reagents:

  • This compound (1.0 equiv)[5]

  • Triethyl orthoformate (Excess, acts as solvent and C1 donor)

  • Acetic Anhydride (Catalytic/Co-solvent)

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound in triethyl orthoformate (10–15 mL per gram of substrate).

  • Catalysis: Add acetic anhydride (2.0 equiv).

  • Reflux: Heat the mixture to reflux (approx. 146 °C) for 4–8 hours.

    • Mechanism:[2][6][7][8] The amine condenses with the orthoester to form an imidate, which then undergoes intramolecular cyclization with the amide nitrogen.

  • Isolation: Cool the mixture to RT. The pteridine product often crystallizes out upon cooling.

  • Purification: Filter the solid. Wash with cold ethanol and diethyl ether.

Case Studies & Applications

Pharmaceutical: FGFR Inhibitors (Compound 18i)

Recent studies (2024) have validated N-substituted 3-aminopyrazine-2-carboxamides as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[9]

  • Mechanism: The pyrazine core acts as the hinge binder in the ATP pocket of the kinase.

  • Key Interaction: The C3-amino group and the C2-amide oxygen form crucial hydrogen bonds with the kinase backbone (residues Ala564/Glu565 in FGFR2).

  • Outcome: Compound 18i demonstrated sub-micromolar IC50 values against FGFR1–4, showing potential for treating gastric cancers.

Material Science: Fluorescent "Turn-On" Sensors

The rigid, planar structure of the pteridine derivatives synthesized from this building block exhibits strong fluorescence.

  • Application: Detection of Aluminum (Al³⁺) ions.[10]

  • Mechanism: Chelation Enhanced Fluorescence (CHEF).[10] The free ligand has weak fluorescence due to Photoinduced Electron Transfer (PET). Binding Al³⁺ inhibits PET, restoring strong emission (typically green, ~517 nm).

  • Sensitivity: Detection limits reaching

    
     mol/L.
    

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield in Amide Coupling Poor solubility of the zwitterionic acid precursor.Switch solvent to DMSO or DMF . Use T3P (Propylphosphonic anhydride) as a coupling agent for cleaner conversion than CDI.
Incomplete Cyclization Low nucleophilicity of the amide nitrogen.[6]Ensure strictly anhydrous conditions for orthoester reactions. Increase temperature or use microwave irradiation to overcome the activation energy barrier.
Product Darkening Oxidation of the electron-rich amino group.Perform reactions under an inert atmosphere (Argon/Nitrogen ). Store starting material in the dark at <15°C.

References

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters (2024).

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules (2019).

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules (2017).

  • A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+. Analytical Methods (2012).

  • Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase. Molecules (2020).

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Aminopyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 3-Aminopyrazine-2-carboxamide

Executive Summary & Chemical Profile

This guide provides an operational framework for the safe handling of This compound (CAS: 32587-10-3).[1][2] While often categorized as a pharmaceutical intermediate with moderate acute toxicity, its physical form (fine powder) and potential biological activity as a pyrazine derivative necessitate strict dust control and specific barrier protection.

Critical Distinction: Do not confuse this amide with its acid analog, 3-Aminopyrazine-2-carboxylic acid (CAS: 5424-01-1).[2] While hazards are similar, their solubility and metabolic profiles differ.

Chemical Identity:

  • CAS Number: 32587-10-3[1][2]

  • Synonyms: 3-Amino-2-pyrazinecarboxamide; Pyrazinamide impurity.[2]

  • Physical State: Yellow to pale brown crystalline powder.

  • GHS Classification: Warning .[1][3]

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.[3]

    • H335: May cause respiratory irritation (STOT SE 3).[3]

Risk Assessment & Engineering Controls

The primary route of exposure for this compound is inhalation of dust during weighing and dermal absorption when in solution.

Hazard DomainRisk LevelCausality & Mitigation
Inhalation High (during weighing)The powder is fine and easily aerosolized.[2] Causality: Irritation of the upper respiratory tract (H335) occurs upon contact with mucous membranes. Control: Handle exclusively in a certified Chemical Fume Hood or Powder Weighing Enclosure.
Dermal Moderate Pyrazine derivatives can be absorbed through compromised skin.[2] Control: Double-gloving is required when handling solutions (see Section 3).
Ocular Moderate Mechanical irritation from dust and chemical irritation from solution splashes.[2] Control: Safety glasses with side shields are the minimum; goggles required if dust is uncontrolled.

Personal Protective Equipment (PPE) Matrix

The following matrix dictates PPE based on the state of the chemical. A "one-glove-fits-all" approach is dangerous when solvents are introduced.[2]

Table 1: Task-Based PPE Requirements[2]
Operational PhaseRespiratory ProtectionHand ProtectionEye ProtectionBody Protection
Solid Handling (Weighing, Transfer)Engineering Control Primary: Fume Hood.Fallback:[2] N95 or P100 Respirator if hood unavailable (Not recommended).Nitrile (4-6 mil) .Standard exam gloves are sufficient for dry solids.[2]Safety Goggles (Sealed) to prevent dust entry.[2]Lab Coat (Cotton/Poly),Long pants,Closed-toe shoes.[2]
Solution Handling (Dissolved in DMSO)Fume Hood Required.Vapors from solvent carry the solute.[2]Specialized Selection: See Glove Logic below.Nitrile degrades rapidly in some organic solvents.[2]Safety Glasses w/ Side Shields + Face Shield if >100mL.[2]Lab Coat +Chemical Apron (if handling >500mL).[2]
Spill Cleanup (Solid or Liquid)Half-Face Respirator w/ P100 + Organic Vapor cartridges.[2]Double Nitrile or Silver Shield® (Laminate) for maximum barrier.[2]Safety Goggles Tyvek® Coveralls recommended for large spills.[2]

Strategic Glove Selection (The "Solvent Vector" Rule)

When this compound is dissolved, the solvent dictates the glove breakthrough time, not the solid.[2] This compound is frequently dissolved in DMSO or Methanol .

  • Scenario A: Dissolved in DMSO

    • Risk:[1][2][3][4][5] DMSO permeates standard nitrile gloves in <5 minutes, carrying the dissolved pyrazine through the skin barrier.

    • Protocol: Use thick Nitrile (>8 mil) for splash protection only. Change immediately upon contact. For immersion or heavy handling, use Butyl Rubber or Silver Shield® .

  • Scenario B: Dissolved in Methanol

    • Risk:[1][2][3][4] Methanol degrades nitrile.

    • Protocol: Double-glove with Nitrile.[2][6] Change outer glove every 15 minutes or immediately upon splash.

Visual Logic: PPE Selection Workflow

The following diagram illustrates the decision process for selecting the correct barrier protection.

PPE_Selection Start Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid SolidPPE Standard Nitrile (4 mil) + Fume Hood Solid->SolidPPE Dust Hazard SolventCheck Identify Solvent Liquid->SolventCheck DMSO DMSO / DMF SolventCheck->DMSO MeOH Methanol / Ethanol SolventCheck->MeOH DMSOPPE Butyl Rubber OR Silver Shield® Laminate (Nitrile = Splash Only) DMSO->DMSOPPE High Permeation Risk MeOHPPE Double Nitrile Change every 15 mins MeOH->MeOHPPE Degradation Risk

Figure 1: Decision logic for selecting glove material based on carrier solvent permeation rates.[2]

Operational Protocols

Safe Weighing Procedure (Dust Control)
  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or a dedicated powder weighing enclosure.

  • Static Control: Use an anti-static gun or bar on the spatula and weigh boat. Pyrazine powders can be static-charged, causing "jumping" and aerosolization.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the stock bottle; transfer small amounts to a secondary container first.

  • Decon: Wipe the balance area with a methanol-dampened Kimwipe immediately after use. Dispose of the wipe as solid hazardous waste.

Spill Response (Self-Validating System)
  • Minor Solid Spill (<5g):

    • Cover with wet paper towels (water-dampened) to prevent dust generation.

    • Scoop up the wet slurry into a wide-mouth jar.

    • Wipe surface with soap and water.[1][3][7]

  • Liquid Spill:

    • Alert nearby personnel.

    • Don appropriate gloves (refer to Figure 1 based on solvent).

    • Absorb with vermiculite or spill pads.

    • Validation: Check the surface pH or use a UV light (if the compound or solvent is UV-active) to verify no residue remains.

Waste Disposal

Do not flush down the drain. This compound is an organic amine and must be segregated.

  • Solid Waste: Dispose of in "Solid Hazardous Waste" container (Code: Non-regulated organic solid, unless mixed with P-listed substances).

  • Liquid Waste: Segregate based on solvent (e.g., Halogenated vs. Non-Halogenated). Label clearly with "Contains this compound".[2]

  • Empty Containers: Triple rinse with solvent before disposal. Rinsate goes to liquid waste.

References

  • Fisher Scientific. (2024).[1][7] Safety Data Sheet: this compound. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification and Safety: this compound. Retrieved from [2]

  • Ansell. (2022).[3] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • PubChem. (2024). Compound Summary: this compound.[1][2] National Library of Medicine. Retrieved from [2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.